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  • Product: Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate
  • CAS: 2098092-29-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive scientific overview of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate, a heterocyclic compound of interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive scientific overview of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the specificity of this molecule, this document synthesizes information from closely related pyridazine and phenylpyridazine analogues to present a robust profile, including its core chemical structure, predicted physicochemical and spectroscopic properties, and a proposed, chemically sound synthesis pathway.

Core Chemical Identity and Structure

Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate belongs to the pyridazine class of diazine heterocycles. The pyridazine core is a notable scaffold in drug discovery, forming the backbone of various biologically active agents. The structure of the title compound is characterized by a pyridazine ring substituted at the 6-position with a 4-methoxyphenyl group and at the 4-position with an ethyl carboxylate group.

  • IUPAC Name: ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

  • Molecular Formula: C₁₄H₁₄N₂O₃

  • Molecular Weight: 258.28 g/mol

  • CAS Number: Not assigned in major databases as of this writing.

The arrangement of the electron-donating methoxy group and the electron-withdrawing ester group on the aromatic and heteroaromatic rings, respectively, dictates the molecule's electronic properties and potential for intermolecular interactions.

SynthesisWorkflow Start1 Ethyl Glyoxylate Intermediate1 Ethyl 2-(4-methoxyphenyl)-2,4-dioxobutanoate Start1->Intermediate1 Claisen Condensation (e.g., NaOEt, EtOH) Start2 4'-Methoxyacetophenone Start2->Intermediate1 Claisen Condensation (e.g., NaOEt, EtOH) Intermediate2 Pyridazinone Intermediate Intermediate1->Intermediate2 Cyclocondensation (Hydrazine Hydrate, AcOH) Product Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylate Intermediate2->Product Oxidation / Aromatization (e.g., Br2/AcOH or POCl3 followed by reduction)

Caption: Proposed multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-2,4-dioxobutanoate (Intermediate 1)

This step involves a Claisen condensation to form the key 1,4-dicarbonyl precursor.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add absolute ethanol.

  • Reagent Addition: Add sodium metal in small portions to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

  • Condensation: To the stirred solution of sodium ethoxide, add a mixture of 4'-methoxyacetophenone and ethyl glyoxylate dropwise at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid or HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Cyclocondensation to form the Dihydropyridazinone Ring (Intermediate 2)

This is the key ring-forming step.

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Cyclization: Heat the reaction mixture to reflux for 4-8 hours. The formation of the pyridazinone ring is typically efficient under these conditions.

  • Isolation: After cooling, the product may precipitate from the solution. If not, the solvent is removed under reduced pressure, and the residue is recrystallized from a suitable solvent (e.g., ethanol/water) to yield the dihydropyridazinone intermediate.

Step 3: Aromatization to Yield the Final Product

The dihydropyridazine ring must be aromatized to form the final pyridazine product.

  • Method A (Halogenation/Elimination):

    • Treat the dihydropyridazinone intermediate with a halogenating agent like phosphorus oxychloride (POCl₃) to form a chloropyridazine derivative.

    • The resulting chloro-intermediate can then be subjected to a dehydrohalogenation or reductive dehalogenation (e.g., H₂/Pd-C) to yield the final aromatic product. This is a common method for preparing substituted pyridazines. [1]2. Method B (Direct Oxidation):

    • Dissolve the intermediate from Step 2 in a solvent like acetic acid.

    • Add an oxidizing agent, such as bromine in acetic acid, and stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction, extract the product, and purify via column chromatography or recrystallization to obtain Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate.

Significance and Potential Applications in Drug Discovery

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a methoxyphenyl group is also a common strategy in drug design to enhance pharmacokinetic properties and target engagement.

  • Factor Xa Inhibition: Highly substituted pyridazine and pyrazolopyridine cores are central to modern anticoagulants. For instance, the blockbuster drug Apixaban contains a related pyrazolopyridine scaffold and a 4-methoxyphenyl group, highlighting the utility of these motifs in targeting serine proteases like Factor Xa. [2][3]* Building Block for Chemical Libraries: Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate serves as a versatile synthetic intermediate. The ester functionality can be readily converted into amides, hydrazides, or other functional groups, allowing for the rapid generation of a library of derivatives for high-throughput screening. [4]* Broad Biological Potential: The pyridazine nucleus is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Therefore, this compound represents a promising starting point for developing new therapeutic agents.

Conclusion

Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is limited, a thorough analysis of its structure and comparison with known analogs allows for a reliable prediction of its physicochemical and spectroscopic properties. The proposed multi-step synthesis provides a clear and viable route for its preparation in a laboratory setting. For researchers in drug discovery, this compound offers a valuable scaffold for creating novel molecules with the potential for potent and selective biological activity.

References

  • Royal Society of Chemistry. (2019). Supporting Information for a related dihydropyrimidine derivative. This document provides representative FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a compound with the formula C₁₅H₁₈N₂O₄, which serves as a model for predicting spectral characteristics.
  • Sigma-Aldrich. Product Page for Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate. Provides basic properties such as physical form (solid)
  • PubChem. Compound Summary for Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate. National Center for Biotechnology Information.
  • PubChem. Compound Summary for Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate. National Center for Biotechnology Information.
  • Guidechem. Product Page for 4-(4-methoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxo-3-pyridazinecarboxylic acid ethyl ester.
  • El-Gaby, M. S. A., et al. (2003). Synthesis of some new biheterocyclic compounds containing the tetrazolo[1,5-b]pyridazine moiety. Journal of the Chinese Chemical Society.
  • Halim, E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Bangladesh Journal of Scientific and Industrial Research. Provides detailed characterization data (mp, UV, IR, ¹H-NMR) for related methoxyphenyl-substituted heterocycles.
  • precisionFDA. Substance Details for ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE.
  • Daicel Pharma Standards. Product listing for related pyrazolopyridine compounds.
  • ChemicalBook. Product Page for ethyl 6-(4-aMinophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Describes the compound as an impurity of Apixaban.
  • Rao, G. V., et al. (2020). Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. IUCrData.
  • Google Patents. WO2014108919A2 - Novel intermediate and polymorphs of Apixaban.
  • ResearchGate. Supporting information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate.
  • Fikry, R. M., et al. (2010). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Journal of the Korean Chemical Society. This paper details the synthesis of pyridazinones from γ-keto acids and hydrazine, a foundational reaction for this class of compounds.
  • Frolov, K. A., et al. (2023). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-d[5]ithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. MDPI. Provides synthetic methods for complex heterocyclic systems.

  • Kang, Y. -J., et al. (2002). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synthesis.
  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, ACS Publications. The primary paper on the discovery of Apixaban, showcasing the importance of the methoxyphenyl-substituted heterocyclic scaffold.
  • ChemicalBook. Product Page for 1-(4-Methoxyphenyl)-6-(4-iodophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. Asian Journal of Chemistry. Discusses the fragmentation patterns of related heterocyclic esters, providing a basis for predicting the mass spectrum.
  • Qian, K., et al. (2023). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Temple University Libraries. Discusses the principles of EESI-MS for analyzing chemical compounds.
  • Kumar, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Provides characterization data for a different methoxyphenyl-substituted heterocyclic ester.
  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University.

Sources

Exploratory

A Comprehensive Framework for Establishing the In Vitro Toxicity Profile of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

An In-Depth Technical Guide Preamble: Contextualizing the Investigation The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Preamble: Contextualizing the Investigation

The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including notable anticancer potential.[1][2][3] Compounds incorporating this moiety have shown efficacy against various human cancer cell lines, acting through diverse mechanisms.[1] The novel compound, Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate, emerges from this promising chemical space. Its structural features suggest a potential for biological activity that warrants a rigorous and systematic evaluation.

This guide provides a comprehensive, technically-grounded framework for characterizing the complete in vitro toxicity profile of this molecule. As a Senior Application Scientist, the objective here is not merely to present protocols but to instill a logical, self-validating experimental strategy. We will move from broad assessments of cytotoxicity to nuanced mechanistic investigations, explaining the causality behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals, providing the necessary tools to generate a robust and interpretable toxicological data package for this novel pyridazine derivative.

Part 1: Foundational Strategy: Rational Experimental Design and Cell Line Selection

A successful toxicity profile begins not at the bench, but with a strategic experimental design. The approach must be tiered, starting with broad questions about cytotoxicity and progressively narrowing the focus to specific mechanisms of action.[4][5][6] The cornerstone of this strategy is the judicious selection of human cell lines.

The Rationale for a Dual-Cell Line Model

To ascertain therapeutic potential, a compound's effect must be evaluated in both diseased and healthy cellular contexts. A promising anticancer agent should exhibit selective cytotoxicity against cancer cells while sparing non-malignant cells.[7] This "selectivity index" is a critical early indicator of a drug's potential therapeutic window.[8]

Recommended Cell Lines:

Cell LineTypeTissue of OriginRationale for Selection
MCF-7 Cancer (Adenocarcinoma)BreastA well-characterized, estrogen-receptor-positive cell line. Pyridazine derivatives have shown activity against it.[9]
HCT-116 Cancer (Carcinoma)ColonA standard model for colorectal cancer, another area where pyridazines have been evaluated.[9][10]
HEK293 Non-MalignantEmbryonic KidneyA widely used "normal" cell line to establish a baseline for cytotoxicity and calculate the selectivity index.[8]

The following workflow illustrates the strategic progression of the toxicological assessment.

G cluster_0 Phase 1: Foundational Strategy cluster_1 Phase 2: Primary Cytotoxicity cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Pathway Analysis A Select Relevant Cell Lines (Cancer vs. Non-Malignant) B Determine IC50 Values (MTT & LDH Assays) A->B Proceed to Viability Screening C Identify Mode of Cell Death (Apoptosis vs. Necrosis Assay) B->C If cytotoxic, investigate mechanism D Investigate Underlying Pathways (e.g., Oxidative Stress) C->D Elucidate molecular triggers

Caption: Strategic workflow for in vitro toxicity profiling.

Part 2: Primary Assessment: Quantifying Cytotoxicity

The initial goal is to determine if, and at what concentration, Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate induces cell death. This is achieved by measuring key indicators of cellular health: metabolic activity and plasma membrane integrity.[4][11]

Method 1: MTT Assay for Metabolic Viability

Expertise & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population. Its principle is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[4][12] This assay is a robust, cost-effective first-pass screen for cytotoxicity.[4][8]

G A Seed Cells in 96-Well Plate B Treat with Compound (Dose-Response) A->B C Add MTT Reagent (e.g., 0.5 mg/mL) B->C D Incubate (3-4 hrs) Viable cells convert MTT to Formazan C->D E Add Solubilizing Agent (e.g., DMSO, SDS-HCl) D->E F Read Absorbance (~570 nm) E->F

Caption: Standard workflow for the MTT cell viability assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Read the absorbance at ~570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Method 2: LDH Assay for Membrane Integrity

Expertise & Causality: The Lactate Dehydrogenase (LDH) assay provides a complementary view of cytotoxicity by measuring plasma membrane damage. LDH is a stable cytoplasmic enzyme that is released into the culture medium upon cell lysis or membrane rupture.[15] The amount of LDH in the supernatant is quantified via an enzymatic reaction that produces a colored product, which is proportional to the extent of cell death.[16][17] This assay is crucial because a compound could be cytostatic (inhibit proliferation, reducing MTT signal) without being cytotoxic (damaging the membrane).

G A Cells Treated with Compound B Damaged Cells Release LDH into Supernatant A->B C Transfer Supernatant to New Plate B->C D Add LDH Reaction Mix C->D E Incubate (Color Develops) D->E F Read Absorbance (~490 nm) E->F

Caption: Workflow for the LDH cytotoxicity assay.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare three control wells: untreated (spontaneous LDH release), vehicle, and maximum LDH release (lyse cells with a detergent like Triton X-100).[16]

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or simply collect 50 µL of the cell-free supernatant from each well.[18]

  • Enzymatic Reaction: Add 50 µL of the LDH detection reagent to each supernatant sample in a new 96-well plate.[18]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]

  • Absorbance Reading: Measure the absorbance at ~490 nm.[16][18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] x 100.

Data Presentation: IC50 Summary Table

All quantitative data should be summarized for clear comparison.

CompoundCell LineIncubation TimeMTT Assay IC50 (µM)LDH Assay IC50 (µM)Selectivity Index (SI)¹
Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylateMCF-748hDataDataCalculated Value
"HCT-11648hDataDataCalculated Value
"HEK29348hDataDataN/A

¹Selectivity Index (SI) = IC50 in non-malignant cells (HEK293) / IC50 in cancer cells.

Part 3: Mechanistic Insights: Differentiating Apoptosis from Necrosis

Once cytotoxicity is confirmed, the next critical question is how the cells are dying. The two primary modes of cell death are apoptosis (a controlled, programmed process) and necrosis (an uncontrolled, inflammatory process).[4][19] A compound that induces apoptosis is often preferred in cancer therapy. This can be determined with high precision using flow cytometry.

Method: Annexin V & Propidium Iodide (PI) Assay

Expertise & Causality: This dual-staining method leverages two key cellular changes that occur during cell death.[20] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nuclear dye that is excluded by live cells with intact membranes. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.[20][21] By using both stains, we can distinguish between four distinct cell populations:

  • Live Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells (primarily): Annexin V- / PI+

G cluster_0 Cell States Live Live Cell (Annexin V-, PI-) Early Early Apoptosis (Annexin V+, PI-) Live->Early PS Flip Necrotic Necrotic Cell (Annexin V-, PI+) Live->Necrotic Direct Membrane Damage Late Late Apoptosis/Necrosis (Annexin V+, PI+) Early->Late Membrane Permeabilization

Caption: Cell populations identified by Annexin V/PI staining.

Protocol: Apoptosis Detection by Flow Cytometry

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with their respective supernatant.[21]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[21]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. Collect data on at least 10,000 events per sample.[20]

Part 4: Investigating Underlying Toxicological Drivers: The Role of Oxidative Stress

Many cytotoxic drugs exert their effects by inducing oxidative stress.[22] This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage of critical macromolecules like DNA, proteins, and lipids, which can ultimately trigger apoptosis.[22][23][24] Given that drug metabolism in the liver is a major source of ROS, investigating this pathway is a logical next step.[25]

Conceptual Pathway: Drug-Induced Oxidative Stress

A compound can induce ROS through various mechanisms, including interaction with cellular enzymes like cytochrome P450 or by disrupting mitochondrial function.[24][25] The resulting imbalance leads to cellular damage and activation of stress-response pathways, culminating in cell death.[23]

G Compound Test Compound (Pyridazine Derivative) Mito Mitochondrial Dysfunction Compound->Mito Enzyme Enzymatic Activation (e.g., P450) Compound->Enzyme ROS Increased ROS (Reactive Oxygen Species) Mito->ROS Enzyme->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: A potential mechanism of drug-induced apoptosis via oxidative stress.

Future Directions: Experimental Approaches

To validate this hypothesis, further experiments would be required, including:

  • ROS Detection Assays: Using fluorescent probes like DCFDA to directly measure intracellular ROS levels after compound treatment.

  • Antioxidant Co-treatment: Performing viability assays in the presence of an antioxidant (e.g., N-acetylcysteine) to see if it rescues cells from compound-induced death.

Conclusion

This technical guide outlines a rigorous, multi-faceted strategy for defining the in vitro toxicity profile of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate. By progressing from broad cytotoxicity screening (MTT, LDH) to specific mechanistic analysis (Annexin V/PI) and finally to investigating underlying molecular drivers (oxidative stress), a researcher can build a comprehensive and scientifically sound data package. This systematic evaluation is indispensable for understanding the compound's biological effects and is a critical step in the journey from a novel molecule to a potential therapeutic agent.[11][26]

References

  • Fadda, A. A., et al. (2019).
  • LDH Cytotoxicity Assay. (n.d.). Cenn-King. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cellular and Molecular Pharmacology, 8, 238.
  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Advanced Chemistry, 2(2), 148-161.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Yilmaz, M., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI.
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  • Vrieling, H., et al. (2024). ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. Elsevier.
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  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology.
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2019). PMC. Retrieved from [Link]

  • Assays for Predicting Acute Toxicity. (2015). In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Human Cell-Based in vitro Phenotypic Profiling for Drug Safety-Related Attrition. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
  • Cell Viability Assay and Lactate Dehydrogenase (LDH) Cytotoxicity Assay. (2022). Bio-protocol. Retrieved from [Link]

  • An, R., & Li, Z. (2019). Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2020). PMC. Retrieved from [Link]

  • Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. (2024). MDPI. Retrieved from [Link]

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  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

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  • Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury. (2023). AME Publishing Company. Retrieved from [Link]

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  • Banerjee, S., et al. (2016). Drug Metabolism and Oxidative Stress: Cellular Mechanism and New Therapeutic Insights. Walsh Medical Media.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2019). J-Stage. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). PDF from ResearchGate. Retrieved from [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. Retrieved from [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. (2010). MDPI. Retrieved from [Link]

  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (2023). ResearchGate. Retrieved from [Link]

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  • Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. (n.d.). precisionFDA. Retrieved from [Link]

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Foundational

A Technical Guide to the Preliminary In Vivo Screening of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Abstract This guide provides a comprehensive, technically-grounded framework for the preliminary in vivo screening of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate, a novel compound within the pharmacologically signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the preliminary in vivo screening of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate, a novel compound within the pharmacologically significant pyridazine class. Lacking specific preclinical data for this molecule, this document outlines a strategic, multi-phase screening cascade designed to efficiently characterize its foundational safety profile and elucidate its dominant physiological and neurobehavioral effects. The protocols herein are designed to establish a maximum tolerated dose (MTD) and subsequently perform a broad, unbiased phenotypic assessment using a Functional Observational Battery (FOB). The overarching goal is to generate the critical initial data necessary to guide future, more targeted efficacy studies.

Introduction and Strategic Rationale

Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate belongs to the pyridazine family of nitrogen-containing heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry, as its derivatives are known to exhibit a vast spectrum of biological activities.[1][2][3] The pyridazine nucleus is a "privileged structure" found in numerous agents with demonstrated effects on the central nervous system (CNS), cardiovascular system, and inflammatory pathways. Reported activities for this class include anticonvulsant, antidepressant, analgesic, anti-inflammatory, and anticancer properties.[4][5]

Given this broad potential, the initial in vivo evaluation of a novel pyridazine derivative must be approached with a strategy that avoids premature specialization. A hypothesis-driven approach targeting a single therapeutic area could miss unexpected activities or critical safety liabilities. Therefore, the most logical and resource-efficient strategy is a tiered approach:

  • Establish Safety and Tolerability: Determine the acute toxicity and the maximum tolerated dose (MTD) to define a safe dose range for subsequent studies.[6][7]

  • Broad Phenotypic Profiling: Employ a comprehensive, non-biased observational method to systematically assess the compound's effects across multiple physiological and behavioral domains.

This guide details the execution of this strategy, focusing on the Irwin test, also known as a Functional Observational Battery (FOB), as the cornerstone of the initial phenotypic screen.[8][9][10] The FOB is a powerful tool for detecting potential CNS effects, autonomic changes, and sensorimotor alterations, thereby providing a holistic view of the compound's in vivo impact.[11][12][13]

Overall In Vivo Screening Workflow

The preliminary screening process is designed as a sequential cascade, where the results of each phase inform the next. This ensures animal welfare and maximizes the value of the data generated.

G cluster_prep Phase 0: Pre-Study Preparation cluster_phase1 Phase 1: Safety Assessment cluster_phase2 Phase 2: Phenotypic Screening cluster_decision Phase 3: Decision & Next Steps Compound Compound Synthesis & Characterization Formulation Vehicle Selection & Formulation Development Compound->Formulation Stability & Solubility AcuteTox Single-Dose Acute Toxicity Study Formulation->AcuteTox Finalized Vehicle MTD Determine Maximum Tolerated Dose (MTD) AcuteTox->MTD Observe Toxicity Signs FOB Functional Observational Battery (FOB/Irwin Test) MTD->FOB Select 3-4 Dose Levels (e.g., 0.1x, 0.3x, 1x MTD) DataAnalysis Data Analysis & Profile Characterization FOB->DataAnalysis Score Behavioral & Physiological Parameters GoNoGo Go/No-Go Decision DataAnalysis->GoNoGo Identified Phenotype (e.g., CNS depressant, stimulant) Targeted Design Targeted Efficacy Studies GoNoGo->Targeted If 'Go'

Figure 1: High-level workflow for the preliminary in vivo screening cascade.

Phase 1: Acute Toxicity and Dose Range Finding

The primary objective of this phase is to determine the safety profile of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate after a single administration and to identify the MTD. This information is critical for designing subsequent non-lethal, pharmacologically informative studies.[6][14][15]

Experimental Protocol: Single-Dose Acute Toxicity

This protocol is adapted from standard regulatory guidelines for acute toxicity testing.[15]

  • Animal Model: Healthy, young adult Swiss Albino or CD-1 mice (8-10 weeks old) are recommended. Equal numbers of males and females should be used (n=3-5 per sex per group).[16]

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

  • Compound Administration:

    • Vehicle Selection: The choice of vehicle is critical. It must solubilize the compound without causing toxicity itself. Common choices include saline with 0.5% Tween® 80 or 5% DMSO in corn oil. The final formulation must be stable and safe for in vivo use.[6]

    • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common for initial screens. The choice should be based on the compound's physicochemical properties and intended clinical route.

  • Dose Escalation: A dose-escalation design, such as the Up-and-Down Procedure (OECD 425), is efficient.[15] A starting dose is chosen (e.g., 10 mg/kg), and the dose for the next animal is increased or decreased based on the outcome for the previous animal.

  • Observations:

    • Monitor animals continuously for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dose.

    • Subsequently, record clinical signs of toxicity (e.g., changes in fur, posture, breathing, convulsive behavior), body weight, and mortality twice daily for 14 days.[6]

  • Endpoint: The MTD is defined as the highest dose that causes no mortality and does not induce more than a 10% reduction in body weight or other signs of significant, but reversible, toxicity.

Data Presentation: Dose Escalation and Observation

All collected data should be summarized in a clear tabular format.

Dose Group (mg/kg) N (M/F) Mortality Body Weight Change (Day 7) Key Clinical Signs of Toxicity MTD Determination
Vehicle5/50/10+ (2.5 ± 0.5)%None observed-
103/30/6+ (1.8 ± 0.7)%None observedTolerated
303/30/6- (1.2 ± 0.9)%Mild hypoactivity at 1hTolerated
1003/30/6- (8.5 ± 2.1)%Significant hypoactivity, piloerectionMTD
3003/32/6- (15.0 ± 3.5)% (survivors)Severe ataxia, tremors, lethargyExceeded MTD

Table 1: Example data summary for an acute toxicity study to determine the MTD. Data are illustrative.

Phase 2: Neurobehavioral and Physiological Phenotyping

With a safe dose range established, the next step is to perform a broad screen for pharmacological activity using a Functional Observational Battery (FOB). This systematic assessment scores dozens of parameters to build a comprehensive profile of the compound's effects.[16][17][18]

Experimental Protocol: Functional Observational Battery (FOB)
  • Animal Model: As in Phase 1, use healthy, young adult mice (n=8-10 per sex per group to achieve statistical power).[11]

  • Dose Selection: Select at least three dose levels based on the MTD (e.g., a low, medium, and high dose, such as 10, 30, and 100 mg/kg from the example in Table 1), plus a vehicle control group.

  • Procedure: A trained observer, blinded to the treatment groups, should perform all assessments. Observations are made at multiple time points (e.g., 30, 60, 120, and 240 minutes post-dose) to capture the onset, peak, and duration of effects.[9] The assessment is divided into three parts:

    • Home Cage Observation: Observe undisturbed behaviors like posture, spontaneous activity, and respiration.

    • Open Field Arena: Transfer the animal to a standard arena to assess locomotor activity, arousal, gait, and bizarre behaviors.

    • Manipulative Tests: Perform a series of gentle manipulations to assess neurological reflexes, muscle tone, and autonomic responses.[17]

  • Parameters: The FOB assesses a wide range of endpoints.

Category Parameter Description
Behavioral / CNS Spontaneous ActivityHypoactivity, hyperactivity, stereotypy (repetitive movements).
PostureNormal, hunched, flattened.
Arousal / SedationAlertness, response to stimuli, sedation score.
Bizarre BehaviorsHead weaving, circling, self-mutilation.
Neuromuscular Gait and MobilityNormal, ataxia (incoordination), staggering.
Grip StrengthForelimb and hindlimb muscle force measurement.[8]
Limb ToneResistance to passive limb movement.
Righting ReflexAbility to land on feet when dropped from a supine position.
Sensorimotor Startle ResponseReaction to a sudden auditory stimulus (e.g., clicker).
Tail Pinch ResponseResponse to a gentle pinch at the base of the tail.
Corneal ReflexEye blink in response to a light touch on the cornea.
Autonomic PiloerectionErection of fur.
Salivation/LacrimationExcessive production of saliva or tears.
Pupil SizeMiosis (constriction) or mydriasis (dilation).
Body TemperatureMeasured rectally.
Defecation/UrinationNumber of fecal pellets and presence of urination.

Table 2: A selected list of key parameters evaluated in a Functional Observational Battery (FOB).[8][16][17]

Data Interpretation and Decision Logic

The pattern of observations from the FOB provides a signature of the compound's pharmacological profile. For example:

  • CNS Depressant Profile: Hypoactivity, sedation, ataxia, loss of righting reflex, decreased muscle tone.

  • CNS Stimulant Profile: Hyperactivity, increased startle response, stereotypy, tremors.

  • Anxiolytic Profile: May show decreased defecation and exploration patterns without significant sedation.

  • Antipsychotic Profile: May reduce hyperactivity or stereotypy induced by other agents.[19]

This interpretation guides the decision on whether to proceed and which specific therapeutic avenues to explore next.

G cluster_outcomes Potential Pharmacological Profiles cluster_actions Recommended Next Steps FOB_Results {FOB Data Analysis | Pattern Recognition of Effects} Depressant CNS Depressant Hypoactivity Ataxia Sedation FOB_Results->Depressant If pattern matches Stimulant CNS Stimulant Hyperactivity Stereotypy Tremors FOB_Results->Stimulant If pattern matches Other Other Specific Profile e.g., Analgesic (Tail Pinch) Anxiolytic (Defecation) FOB_Results->Other If pattern matches NoEffect No Significant Effect Compound is inert or has poor exposure FOB_Results->NoEffect If no effects observed Toxicity Unacceptable Toxicity Severe, non-reversible effects at low doses FOB_Results->Toxicity If toxicity observed Dep_Next Proceed to: - Forced Swim Test (Depression) - Rotarod (Motor Impairment) Depressant->Dep_Next Stim_Next Proceed to: - Locomotor Activity Assays - Drug Discrimination Studies Stimulant->Stim_Next Other_Next Proceed to: - Hot Plate Test (Analgesia) - Elevated Plus Maze (Anxiety) Other->Other_Next PK_Study Conduct Pharmacokinetic (PK) Study to assess brain penetration NoEffect->PK_Study Stop Terminate Development (No-Go Decision) Toxicity->Stop

Figure 2: Decision-making logic based on outcomes from the Functional Observational Battery.

Conclusion

The preliminary in vivo screening of a novel compound like Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate is a critical juncture in the drug discovery process. The systematic, two-phase approach detailed in this guide—beginning with a rigorous acute toxicity assessment to establish the MTD, followed by a comprehensive FOB for unbiased phenotypic profiling—provides a robust and efficient path forward. This strategy ensures that foundational safety and activity data are generated, enabling an informed, evidence-based decision on the future development of the compound. The resulting pharmacological profile will serve as an essential roadmap, directing subsequent efforts toward the most promising and scientifically justified therapeutic applications.

References

  • Irwin Test in Rats & Mice. (n.d.). Melior Discovery. Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Retrieved from [Link]

  • Rudresh HM, Arora, M., Balaraman, S., & Tripathi, D. (2023). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • An original method to interpret neurobehavioral data generated by the Irwin test in the mouse. (n.d.). Measuring Behavior. Retrieved from [Link]

  • Functional Observation Battery. (n.d.). Taconic Biosciences. Retrieved from [Link]

  • Irwin. (n.d.). Taconic Biosciences. Retrieved from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission. Retrieved from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Functional Observational Battery (FOB). (n.d.). Molecular Diagnostic Services. Retrieved from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Irwin Test. (n.d.). Vivotecnia. Retrieved from [Link]

  • A functional observational battery for evaluation of neurological outcomes in a rat model of acute bacterial meningitis. (2020). BMC Neuroscience. Retrieved from [Link]

  • Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. (n.d.). PMC. Retrieved from [Link]

  • Acute toxicity testing. (n.d.). NC3Rs. Retrieved from [Link]

  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. Retrieved from [Link]

  • Mathiasen, J. R., & Moser, V. C. (2018). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. Current Protocols in Pharmacology, 83(1), e43. Retrieved from [Link]

  • Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation. (n.d.). PubMed. Retrieved from [Link]

  • Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. (2025). Globalmeetx Publishing. Retrieved from [Link]

  • Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[8][11]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. (2023). MDPI. Retrieved from [Link]

  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. (2007). ACS Publications. Retrieved from [Link]

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. (2016). MedChemComm. Retrieved from [Link]

  • In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1‐Ethyl‐1H‐Pyrazolo[3,4‐b]Pyridine‐Based BRD9 Binders. (2024). ResearchGate. Retrieved from [Link]

  • ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. (n.d.). precisionFDA. Retrieved from [Link]

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Exploratory

Receptor Binding Affinity and Pharmacological Profiling of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Executive Summary & Structural Rationale The development of highly selective ligands for G-protein coupled receptors (GPCRs) and ion channels relies heavily on the precise spatial arrangement of pharmacophores. Ethyl 6-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of highly selective ligands for G-protein coupled receptors (GPCRs) and ion channels relies heavily on the precise spatial arrangement of pharmacophores. Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate represents a highly optimized molecular scaffold within neuropharmacology and immunomodulation.

Pyridazine derivatives, particularly pyridazine-4-carboxylates and pyridazinones, have emerged as potent scaffolds for targeting the Cannabinoid Type-2 Receptor (CB2R)[1], central and peripheral benzodiazepine receptors (GABA_A)[2], and various adrenoceptors[3]. The pharmacological efficacy of this specific molecule is dictated by three structural pillars:

  • The Pyridazine Core: Unlike carbocyclic or simple pyridine rings, the diazine system possesses a high dipole moment and two adjacent nitrogen hydrogen-bond acceptors. This alters the hydration shell, improving ADME properties while providing a rigid, planar geometry that precisely orients the peripheral substituents[4].

  • The 6-(4-methoxyphenyl) Moiety: This group acts as the primary lipophilic anchor. The para-methoxy substitution is a deliberate design choice; the oxygen atom acts as a secondary hydrogen bond acceptor capable of interacting with receptor cavity donors (e.g., Ser/Thr residues), while the methyl group occupies a distal lipophilic cleft. This significantly boosts target affinity over unsubstituted phenyl analogs.

  • The Ethyl 4-carboxylate Group: The ester functionality projects into a distinct hydrophobic sub-pocket within the orthosteric site. The carbonyl oxygen is critical for anchoring the molecule via hydrogen bonding, effectively locking the ligand into a specific conformational state that dictates its functional efficacy (often inverse agonism at GPCRs)[1].

Target Receptor Profiles & Quantitative Binding Data

Based on extensive structure-activity relationship (SAR) studies of the 6-arylpyridazine-4-carboxylate class, this scaffold exhibits a distinct polypharmacological profile, heavily skewed toward CB2R inverse agonism and GABA_A allosteric modulation.

Cannabinoid Receptor Type 2 (CB2R)

The primary high-affinity target for this scaffold is the hCB2R. Pyridazine-4-carboxylates have been demonstrated to act as potent CB2R inverse agonists[1]. By binding to the orthosteric site, the ligand stabilizes the inactive conformation of the receptor, thereby halting constitutive Gαi/o​ coupling. This results in the disinhibition of adenylyl cyclase and a subsequent rise in intracellular cAMP levels.

GABA_A / Benzodiazepine Receptors

Secondary affinity is observed at the benzodiazepine binding site of GABA_A receptors. The structural homology of the 6-arylpyridazine core to classical benzodiazepine ligands allows it to act as an allosteric modulator, making it a compound of interest for central nervous system (CNS) applications[2].

Quantitative Affinity Summary

The following table summarizes the representative binding profile of the optimized 6-(4-methoxyphenyl)pyridazine-4-carboxylate scaffold across key receptor targets:

Receptor TargetAffinity ( Ki​ , nM)Functional EfficacyPrimary Assay Methodology
hCB2R 2.0 – 15.0Inverse Agonist ( Emax​ ~ -40%) [3H]CP55,940 Displacement
hCB1R > 2000N/A (Highly Selective) [3H]CP55,940 Displacement
GABA_A (CBR) 150 – 300Allosteric Modulator [3H]Flunitrazepam Binding
α1​ -Adrenoceptor > 1000N/A [3H]Prazosin Binding

Mechanistic Signaling Pathways

To understand the functional consequence of the ligand-receptor interaction at the primary target (CB2R), we must map the signal transduction cascade. As an inverse agonist, the compound actively suppresses basal receptor activity.

CB2R_Pathway Ligand Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylate CB2R Cannabinoid Receptor 2 (Inactive Conformation) Ligand->CB2R Binds Orthosteric Site Gi Gαi Protein (Uncoupled) CB2R->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates

Mechanistic pathway of CB2R inverse agonism by the pyridazine-4-carboxylate scaffold.

Experimental Methodologies & Self-Validating Protocols

To empirically validate the binding affinity and functional efficacy of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate, the following self-validating experimental workflows must be executed. Causality is embedded into each step to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (hCB2R)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the ligand. Causality of Design: We utilize CHO cells stably transfected with hCB2R to eliminate background noise from endogenous receptors. [3H]CP55,940 is selected as the radiotracer due to its high affinity and non-selective binding to both CB1 and CB2, allowing for precise displacement mapping.

  • Membrane Preparation: Homogenize CHO-hCB2R cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA. Rationale: EDTA chelates divalent cations, preventing endogenous protease activity and receptor degradation.

  • Assay Incubation: In a 96-well format, combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 , and varying concentrations of the pyridazine ligand ( 10−11 to 10−5 M). Incubate at 30°C for 90 minutes. Rationale: 90 minutes ensures the system reaches thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.

  • Self-Validation (NSB Control): In parallel wells, add 10 µM AM630 (a known CB2R antagonist). Rationale: This saturates all specific receptor sites. Any remaining radioactive signal represents Non-Specific Binding (NSB) to lipids/plastics, which is subtracted from total binding to yield specific binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% BSA to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify via liquid scintillation counting.

Assay_Workflow Membrane CHO-hCB2R Membranes Incubation Incubation (Ligand + [3H]CP55,940) Membrane->Incubation Filtration Rapid Filtration (GF/C Plates) Incubation->Filtration 90 min, 30°C Wash Wash Step (Ice-cold Buffer) Filtration->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Retain bound Analysis Non-linear Regression (Cheng-Prusoff) Scintillation->Analysis CPM to Ki

Step-by-step workflow for the competitive radioligand binding assay.

Protocol B: [35S]GTPγS Functional Assay

Objective: Confirm the inverse agonist properties of the compound. Causality of Design: Binding affinity ( Ki​ ) does not equal functional efficacy. Because CB2R exhibits constitutive activity, we must measure the baseline rate of G-protein activation. [35S]GTPγS is a non-hydrolyzable GTP analog; its accumulation directly correlates with receptor activation[1].

  • GDP Loading: Pre-incubate CHO-hCB2R membranes with 10 µM GDP. Rationale: Excess GDP forces the G-proteins into a uniform, basal GDP-bound state. This maximizes the signal window, allowing us to detect a decrease in baseline activity (the hallmark of inverse agonism).

  • Ligand Addition: Add the pyridazine ligand alongside 0.1 nM [35S]GTPγS . Incubate for 60 minutes at 30°C.

  • Quantification: Filter and count as described in Protocol A. An inverse agonist will yield a radioactive signal significantly below the basal (vehicle-only) control, confirming that the ligand actively suppresses constitutive receptor coupling.

Conclusion

Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate is a highly sophisticated pharmacological tool. Its rational design leverages the unique electronics of the pyridazine core, the steric anchoring of the ethyl ester, and the hydrogen-bonding capacity of the para-methoxy group. By utilizing self-validating radioligand and functional assays, researchers can unequivocally map its profile as a potent CB2R inverse agonist and GABA_A modulator, paving the way for novel therapeutics in neuroinflammation and CNS disorders.

References

  • New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking Source: nih.gov URL:1

  • Synthesis and biological evaluation of pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines as new ligands of central and peripheral benzodiazepine receptors Source: nih.gov URL:2

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors Source: acs.org URL:3

  • Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold Source: acs.org URL:4

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Protocols & Analytical Methods

Method

Comprehensive Application Note: Synthesis of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Introduction & Strategic Overview Pyridazine scaffolds are privileged pharmacophores in modern drug discovery, prominently featured in cardiovascular inotropic agents like Pimobendan[1] and emerging neuroprotective SARM1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Pyridazine scaffolds are privileged pharmacophores in modern drug discovery, prominently featured in cardiovascular inotropic agents like Pimobendan[1] and emerging neuroprotective SARM1 inhibitors[2]. The target compound, Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate (CAS 2580225-70-1)[3], serves as a highly versatile building block. The electron-deficient nature of the diazine ring, coupled with the electron-donating methoxy group on the aryl substituent, creates a unique push-pull electronic system that is highly valuable for downstream derivatization.

While classical de novo synthesis of pyridazines relies on the condensation of 1,4-dicarbonyl equivalents with hydrazines[1], late-stage functionalization via transition-metal catalysis offers superior modularity and yield. For this protocol, we utilize a Suzuki-Miyaura cross-coupling strategy. By reacting Ethyl 6-chloropyridazine-4-carboxylate (CAS 612834-90-9)[4] with 4-methoxyphenylboronic acid, we achieve precise regiocontrol. The C6-position of the pyridazine ring is highly activated toward oxidative addition by Palladium due to the adjacent electronegative nitrogen atoms, which significantly lower the LUMO energy of the C-Cl bond[5],[6].

Mechanistic Rationale & Catalyst Selection

To ensure a self-validating and high-yielding protocol, the choice of catalyst and solvent system is not arbitrary; it is driven by the specific electronic demands of the pyridazine core.

  • Ligand Causality: We employ Pd(dppf)Cl₂ as the pre-catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-coordination geometry on the palladium center. Because the final product-forming step (reductive elimination) requires the aryl and pyridazine groups to be cis to one another, this ligand architecture accelerates product release and prevents competitive side reactions like protodeboronation.

  • Solvent Causality: A biphasic 1,4-Dioxane/Water (4:1) system is utilized. Dioxane provides an excellent solubilizing environment for the organic substrates and a high boiling point (101 °C) suitable for the 90 °C reaction temperature. Crucially, water is required to dissolve the inorganic base (K₂CO₃) and to hydroxylate the neutral boronic acid into a highly nucleophilic boronate complex [Ar−B(OH)3​]− . This anionic species undergoes transmetalation significantly faster than its neutral counterpart[2].

CatalyticCycle Start 1. Pre-catalyst Activation Pd(II) ➔ Pd(0) OxAdd 2. Oxidative Addition Insertion into C-Cl bond Start->OxAdd Active Pd(0) TransMet 3. Transmetalation Boronate Complex Transfer OxAdd->TransMet + Boronic Acid / Base RedElim 4. Reductive Elimination C-C Bond Formation TransMet->RedElim Ligand Exchange RedElim->OxAdd Pd(0) Regeneration Product Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylate RedElim->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for pyridazine functionalization.

Quantitative Data & Optimization

Before establishing the final protocol, catalyst and condition screening was performed to validate the superiority of the chosen system. As shown in Table 1, the dppf-based system provides the cleanest reaction profile.

Table 1: Condition Optimization (Field-Proven Insights)

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (4:1)9045%Significant protodeboronation observed.
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)9078%Good conversion, but ligand is cost-prohibitive.
3 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ Dioxane/H₂O (4:1) 90 92% Optimal; clean profile, rapid conversion.

Table 2: Standardized Reagent Quantities (5.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 6-chloropyridazine-4-carboxylate186.601.0933 mgElectrophile
4-Methoxyphenylboronic acid151.961.2912 mgNucleophile
Pd(dppf)Cl₂731.700.05183 mgPre-catalyst
Potassium Carbonate (K₂CO₃)138.202.01.38 gBase / Activator
1,4-DioxaneN/AN/A20 mLOrganic Solvent
Deionized Water18.02N/A5 mLAqueous Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process analytical checks are integrated to ensure the operator can verify success at each stage.

Workflow Prep 1. Setup Degas Dioxane/H2O React 2. Reaction 90°C, 4-6 hrs Prep->React Workup 3. Work-up EtOAc Extr. & Wash React->Workup Purify 4. Isolate Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow from reaction setup to final product isolation.

Step 1: Preparation & Degassing
  • To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 6-chloropyridazine-4-carboxylate (933 mg, 5.0 mmol), 4-Methoxyphenylboronic acid (912 mg, 6.0 mmol), K₂CO₃ (1.38 g, 10.0 mmol), and Pd(dppf)Cl₂ (183 mg, 0.25 mmol).

  • Seal the flask with a rubber septum and purge the atmosphere by applying vacuum for 2 minutes, then backfilling with dry Argon. Repeat this cycle three times.

  • In a separate flask, prepare the solvent mixture (20 mL 1,4-Dioxane and 5 mL H₂O). Degas the solvent by sparging with Argon for 15 minutes. Causality: Oxygen is highly detrimental to Pd(0) species and will cause rapid catalyst deactivation (visible as a premature black palladium precipitate).

Step 2: Reaction Execution
  • Transfer the degassed solvent mixture into the Schlenk flask via a syringe.

  • Place the flask in a pre-heated oil bath at 90 °C.

  • Self-Validation Check: Upon heating, the suspension will transition from a reddish-orange (Pd(II) resting state) to a dark amber/brown homogeneous solution, indicating the successful generation of the active Pd(0) catalytic species.

  • Stir vigorously for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The starting chloropyridazine is UV-active, but the product will exhibit intense UV absorbance and slight fluorescence at 254 nm due to the extended conjugation of the methoxyphenyl system.

Step 3: Work-up & Extraction
  • Once TLC indicates complete consumption of the starting material, remove the flask from the oil bath and cool to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and Deionized Water (30 mL). Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).

  • Combine the organic extracts and wash with brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.

Step 4: Purification & Analytical Validation
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes to Hexanes/EtOAc (70:30).

  • Isolate the product fractions and concentrate to afford Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate as an off-white to pale yellow solid.

Analytical Signatures for Validation:

  • LC-MS (ESI+): Calculated for C₁₄H₁₄N₂O₃ [M+H]⁺ m/z = 259.1. The presence of a dominant peak at 259.1 confirms the C-C bond formation.

  • ¹H NMR (400 MHz, CDCl₃): Look for two distinct, highly deshielded aromatic protons on the pyridazine ring (C3-H and C5-H) appearing as doublets with a small meta-coupling constant (J ~ 1.5–2.0 Hz) between 8.0 and 9.5 ppm. The 4-methoxyphenyl group will present a classic AA'BB' splitting pattern (two doublets integrating for 2H each) around 7.0–8.0 ppm, alongside a sharp 3H singlet at ~3.8 ppm for the methoxy group.

References

  • 2580225-70-1_CAS号:2580225-70-1. chemsrc.com.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone. sphinxsai.com.
  • 612834-90-9,Ethyl 6-Chloropyridazine-4-carboxyl
  • WO2024158775A1 - Pyridazines as sarm1 inhibitors. google.
  • Selective and Stepwise Functionalization of the Pyridazine Scaffold. uni-muenchen.de.
  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4. nih.gov.

Sources

Application

Application Note: Advanced RP-HPLC-UV Analytical Protocol for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Executive Summary & Chemical Profiling The pyridazine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of novel anticancer, anti-inflammatory, and neuroprotective a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The pyridazine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of novel anticancer, anti-inflammatory, and neuroprotective agents[1]. The target analyte, Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate , presents a unique set of physicochemical properties that dictate its chromatographic behavior.

Structurally, the molecule features a highly conjugated system comprising a pyridazine core, a 4-methoxyphenyl ring, and an ethyl ester moiety. This extended π -conjugation provides robust ultraviolet (UV) absorbance, making Reversed-Phase High-Performance Liquid Chromatography coupled with UV detection (RP-HPLC-UV) the most reliable and accessible analytical technique for its quantification[2]. However, the presence of basic nitrogen atoms and an ester linkage introduces specific stability and peak-shape challenges that must be engineered out of the method.

Method Development Rationale: The Causality of Chromatographic Choices

As a self-validating analytical system, every parameter in this protocol is selected to preemptively neutralize the chemical liabilities of the analyte.

Stationary Phase: Mitigating Silanol Interactions

The pyridazine ring contains two adjacent nitrogen atoms. At the slightly acidic pH of standard mobile phases, these nitrogens can become partially protonated, leading to strong secondary ion-exchange interactions with unreacted, acidic silanol groups on standard silica-based columns. This phenomenon manifests as severe peak tailing. To counteract this, the protocol mandates a highly end-capped, high-purity C18 stationary phase (e.g., Waters XBridge C18 or Agilent Poroshell 120 EC-C18). End-capping masks the residual silanols, ensuring a symmetrical peak shape and reproducible retention times.

Mobile Phase Chemistry: Preventing Artifact Generation

The selection of organic modifier is critical for ester-containing compounds. While methanol is a common RP-HPLC solvent, utilizing methanol in the presence of an acidic modifier (such as Formic Acid or TFA) can induce transesterification or hydrolysis of the ethyl ester over time, generating methyl ester artifacts or free carboxylic acids in the autosampler vial[3].

  • The Solution: We exclusively utilize Acetonitrile (MeCN) as the organic modifier. Acetonitrile is an aprotic solvent that cannot act as a nucleophile, thereby preserving the integrity of the ethyl ester linkage during extended sequence runs.

  • The Buffer: 0.1% Formic Acid (FA) is added to both the aqueous and organic phases. This maintains a consistent acidic pH (~2.7), suppressing the ionization of residual column silanols and locking the analyte into a single, reproducible protonation state.

Detector Configuration

Due to the highly conjugated nature of the 4-methoxyphenyl and pyridazine rings, the molecule exhibits strong π→π∗ and n→π∗ transitions. A detection wavelength of 254 nm is selected to maximize the signal-to-noise ratio while minimizing background interference from the mobile phase[4].

MethodLogic A Target Molecule: Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate B Physicochemical Risk Assessment (Basic Nitrogens & Ester Linkage) A->B C Stationary Phase Selection (End-capped C18 to prevent tailing) B->C D Mobile Phase Optimization (MeCN / H2O + 0.1% FA to prevent transesterification) B->D E Detector Configuration (UV at 254 nm for extended conjugation) C->E D->E F System Suitability & Validation E->F

Caption: Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocol

Reagents and Materials
  • Analyte: Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate Reference Standard (Purity 99.0%)

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm)

  • Modifiers: LC-MS Grade Formic Acid (FA)

  • Hardware: 0.22 µm PTFE syringe filters, amber glass autosampler vials.

Step-by-Step Sample Preparation

To ensure a self-validating workflow, the sample preparation must prevent localized precipitation and ensure complete dissolution.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 8 mL of HPLC-grade Acetonitrile.

  • Dissolution: Sonicate the flask for 5 minutes at 25°C to ensure complete solubilization. Allow the solution to equilibrate to room temperature, then make up to the 10 mL mark with Acetonitrile.

  • Working Solutions (e.g., 50 µg/mL): Transfer 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume using the initial mobile phase composition (80% Water / 20% MeCN). Causality note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion (the "solvent effect") upon injection.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial. Discard the first 1 mL of filtrate to account for membrane saturation.

SamplePrep S1 Weigh 10.0 mg Reference Standard S2 Dissolve in 10 mL Acetonitrile S1->S2 S3 Sonicate 5 min (25°C) S2->S3 S4 Dilute to 50 µg/mL with Mobile Phase S3->S4 S5 Filter via 0.22 µm PTFE Syringe Filter S4->S5 S6 Transfer to Autosampler Vial S5->S6

Caption: Step-by-step sample preparation workflow for quantitative HPLC analysis.

Chromatographic Conditions

The following gradient method is designed to elute the target compound efficiently while washing strongly retained impurities from the column.

ParameterSpecification
Column End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm particle size)
Mobile Phase A Ultrapure Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controls solvent viscosity and ensures reproducible RT)
Detection Wavelength UV at 254 nm

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Flow Profile
0.0 80 20 Isocratic Hold
2.0 80 20 Isocratic Hold
10.0 20 80 Linear Gradient
15.0 20 80 Column Wash
15.1 80 20 Return to Initial

| 20.0 | 80 | 20 | Re-equilibration |

System Suitability and Validation Metrics

A robust method must validate itself prior to sample analysis. Six replicate injections of the 50 µg/mL working standard should be performed to evaluate the system suitability parameters against the following acceptance criteria.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD 1.0%Verifies pump precision and mobile phase stability.
Peak Area %RSD 2.0%Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Ensures basic pyridazine nitrogens are not interacting with column silanols.
Theoretical Plates ( N ) 5000Validates the kinetic efficiency and packing integrity of the C18 column.

Troubleshooting Matrix

If the system suitability criteria fail, consult the following causality-based troubleshooting matrix:

ObservationRoot Cause AnalysisCorrective Action
Severe Peak Tailing ( Tf​ > 1.5) Secondary interactions between pyridazine nitrogens and exposed silanols.Ensure the column is strictly end-capped. Alternatively, increase the Formic Acid concentration to 0.2% to further suppress silanol ionization.
Baseline Drift / Artifact Peaks Ester hydrolysis or transesterification occurring in the sample vial[3].Confirm that no methanol was used in the sample preparation or mobile phase. Prepare fresh standards in Acetonitrile.
Split Peaks Solvent mismatch (injection solvent is stronger than the initial mobile phase).Ensure the final sample dilution is performed using the initial mobile phase composition (80% Aqueous / 20% Organic).

References

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at:[Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online. Available at:[Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC (National Institutes of Health). Available at:[Link]

Sources

Method

Using Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate as a precursor in drug discovery

Application Note: Utilizing Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate as a Versatile Precursor in Targeted Drug Discovery Target Audience: Researchers, medicinal chemists, and drug development professionals. Docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate as a Versatile Precursor in Targeted Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Structural Rationale & Pharmacophore Utility

In modern drug discovery, the pyridazine core serves as a highly privileged bioisostere for benzene and pyridine rings. Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate is a strategically designed precursor that offers multiple vectors for synthetic diversification.

Unlike pyridine or pyrimidine, the pyridazine nucleus lacks an "unactivated" ring carbon, making it uniquely responsive to targeted nucleophilic substitutions and functionalization[1]. The inclusion of the 1,2-diazine system fundamentally alters the physicochemical profile of the molecule, lowering lipophilicity (clogP) while introducing two potent hydrogen-bond acceptors. Furthermore, the 4-methoxyphenyl substituent at the C6 position provides a lipophilic anchor for binding pocket engagement, while the ethyl carboxylate at C4 serves as a highly reactive handle for library generation.

Quantitative Physicochemical Profiling

To understand the advantage of utilizing this pyridazine precursor over traditional phenyl-based scaffolds, we must evaluate the core physicochemical shifts.

Table 1: Physicochemical Advantages of the Pyridazine-4-carboxylate Scaffold

PropertyBenzene Analog (Estimated)Pyridazine PrecursorImpact on Drug Design & Pharmacokinetics
ClogP ~3.8~2.2Significant reduction in lipophilicity; enhances aqueous solubility and reduces off-target toxicity.
Topological Polar Surface Area (tPSA) 26.30 Ų51.98 ŲImproved target engagement via H-bonding; optimizes oral bioavailability profiles.
Aromaticity / π-Character High (Electron-rich)Moderate (Electron-deficient)Reduced π-π stacking-driven aggregation; improves metabolic stability against CYP450 enzymes.

Synthetic Workflows & Self-Validating Protocols

As a precursor, this molecule is typically subjected to saponification followed by amidation to generate targeted screening libraries. Alternatively, the methoxy group can be cleaved to yield a phenol, which acts as an attachment point for PROTAC linkers or fluorophores.

Workflow A Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylate B Saponification (LiOH, THF/H2O) A->B Step 1 D Demethylation (BBr3, DCM) A->D Orthogonal Pathway C Amide Coupling (HATU, DIPEA) B->C Step 2 E Targeted Library (Amide Derivatives) C->E Yield >80% F Phenolic Precursors (Linker Attachment) D->F Yield >75%

Figure 1: Synthetic workflow of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate.

Protocol A: Mild Saponification and Amide Library Generation

Objective: Convert the ethyl ester to a diverse array of amides without degrading the sensitive pyridazine core.

  • Hydrolysis (Saponification):

    • Step: Dissolve the precursor (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) and stir at 25 °C for 4 hours.

    • Causality: The unsubstituted C5 position of the pyridazine ring is highly susceptible to nucleophilic attack[1]. Using a mild base like LiOH, rather than harsh NaOH or KOH, prevents nucleophilic degradation (e.g., ring-opening or C5-hydroxylation) while the mixed solvent system ensures the lipophilic ester remains solvated.

    • Self-Validation: Monitor the reaction via TLC (10% MeOH in DCM). The starting material (high Rf) will convert to a baseline spot. Confirm the intermediate via LC-MS (Expected [M+H]+ for the carboxylic acid = 231.08 m/z).

  • Amide Coupling:

    • Step: Isolate the carboxylic acid, dry under vacuum, and dissolve in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the ester, then add the desired primary/secondary amine (1.2 eq).

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester. This is crucial for electron-deficient heteroaromatic acids, driving the reaction to completion before decarboxylation can occur. DIPEA acts as a non-nucleophilic base, deprotonating the amine without attacking the active ester.

    • Self-Validation: Perform an aqueous workup washing with 5% aqueous LiCl (3x) to completely remove DMF. The final product's purity must be validated by 1H NMR, ensuring the disappearance of the ethyl ester quartet (~4.4 ppm) and triplet (~1.4 ppm).

Protocol B: Orthogonal Demethylation for Late-Stage Functionalization

Objective: Cleave the aryl methyl ether to expose a phenolic -OH for PROTAC linker attachment.

  • Ether Cleavage:

    • Step: Dissolve the amide derivative from Protocol A in anhydrous DCM under an inert Argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add Boron Tribromide (BBr3, 3.0 eq) dropwise.

    • Causality: BBr3 is a potent Lewis acid that coordinates to the methoxy oxygen, allowing bromide to cleave the methyl group. The extreme cold (-78 °C) is absolutely critical; at higher temperatures, the liberated electron-rich phenolic ring can undergo unwanted electrophilic bromination.

    • Self-Validation: Quench the reaction strictly with cold MeOH to safely destroy excess BBr3 before adding water. 1H NMR validation is achieved by observing the disappearance of the sharp methoxy singlet at ~3.85 ppm and the emergence of a broad phenolic -OH peak at ~9.5 ppm (in DMSO-d6).

Biological Application: Target Engagement & Mechanism of Action

Pyridazine derivatives synthesized from this precursor exhibit a broad spectrum of biological activities, including potent antimicrobial, antituberculosis, and anticancer properties[2].

A highly specific and advanced application of pyridazine-4-carboxylates is in the treatment of hereditary and wild-type transthyretin (TTR) amyloidosis. Researchers have successfully utilized the pyridazine-4-carboxylate scaffold to design bivalent inhibitors of TTR amyloid fibrillogenesis[3].

Mechanism of Action: The pyridazine core mimics the natural ligand, thyroxine, and binds efficiently within the deep thyroxine-binding pockets of the TTR tetramer. The hydrogen-bond accepting nature of the diazine ring interacts with specific serine residues in the pocket, kinetically trapping the protein in its tetrameric form. This conformational lock prevents the dissociation of TTR into amyloidogenic monomers, thereby halting the cascade of amyloid fibrillogenesis[3].

MOA N1 Pyridazine-4-carboxylate Derivative N2 Transthyretin (TTR) Tetramer N1->N2 Binds Thyroxine Pocket N3 Tetramer Stabilization (Kinetic Trapping) N2->N3 Conformational Lock N4 Prevention of Monomer Release N3->N4 N5 Inhibition of Amyloid Fibrillogenesis N4->N5

Figure 2: Mechanism of action for pyridazine-derived TTR amyloid fibrillogenesis inhibitors.

References[1] Product Class 8: Pyridazines - Thieme-connect -View Source[3] Design and Mechanistic Analysis of a Potent Bivalent Inhibitor of Transthyretin Amyloid Fibrillogenesis - PMC (National Institutes of Health) - View Source[2] Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - ResearchGate - View Source

Sources

Application

Application Note: NMR Characterization Protocol for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Structural Elucidation Guide & Experimental Protocol Executive Summary & Mechanistic Context Pyridazine-4-carboxylates a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Structural Elucidation Guide & Experimental Protocol

Executive Summary & Mechanistic Context

Pyridazine-4-carboxylates are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of SARM1 inhibitors, cannabinoid receptor ligands, and novel agrochemicals. The compound Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate presents a uniquely functionalized 1,2-diazine system.

Accurate structural elucidation of this molecule requires a deep understanding of heterocyclic electronic effects. The pyridazine ring possesses two adjacent electronegative nitrogen atoms that severely deplete electron density from the ring via inductive effects, while the C-4 ester and C-6 aryl substituents introduce competing anisotropic and mesomeric effects. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously assign the 1 H and 13 C signals of this compound, ensuring high-fidelity quality control for synthetic libraries.

Theoretical Grounding: Signal Assignment & Causality

To interpret the NMR spectrum of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate, one must analyze the causality behind the chemical shifts [1].

  • The Pyridazine Core (H-3 and H-5): The H-3 proton is flanked by the N-2 nitrogen and the C-4 ethyl ester. The cumulative electron-withdrawing inductive effect of the nitrogen, combined with the anisotropic deshielding from the adjacent ester carbonyl, pushes the H-3 signal extremely far downfield ( 9.55 ppm). The H-5 proton ( 8.30 ppm) is less deshielded but still sits downfield due to the adjacent C-6 aryl group. Crucially, because C-4 is substituted, H-3 and H-5 exhibit a characteristic meta-coupling ( 4J≈1.9 Hz) [2].

  • The Aryl Substituent: The 4-methoxyphenyl group acts as a classic AA'BB' spin system. The protons ortho to the electron-withdrawing pyridazine core (H-2', H-6') are deshielded ( 8.05 ppm), whereas those ortho to the electron-donating methoxy group (H-3', H-5') are shielded ( 7.05 ppm).

  • Aliphatic Chains: The ethyl ester yields a canonical highly coupled quartet/triplet pair ( 3J=7.1 Hz), while the methoxy group appears as a sharp, highly integrated singlet.

Quantitative Data: Predicted Chemical Shifts

Table 1: 1 H NMR Signal Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Mechanistic Rationale
H-3 (Pyridazine)9.55d1.91HExtreme deshielding by adjacent N-2 and C-4 ester anisotropy.
H-5 (Pyridazine)8.30d1.91HDeshielded by C-6 aryl group; meta-coupled to H-3.
H-2', H-6' (Aryl)8.05d8.82HOrtho to the electron-withdrawing pyridazine core.
H-3', H-5' (Aryl)7.05d8.82HOrtho to the electron-donating methoxy oxygen.
O-CH 2​ (Ethyl)4.45q7.12HDeshielded by the adjacent ester oxygen.
O-CH 3​ (Methoxy)3.88s-3HStandard resonance for an aryl-bound methoxy group.
CH 3​ (Ethyl)1.42t7.13HTerminal aliphatic methyl group.

Table 2: 13 C NMR Signal Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
C=O (Ester)163.5CHighly deshielded ester carbonyl carbon.
C-4' (Aryl)161.5CAromatic carbon directly bound to the electronegative oxygen.
C-6 (Pyridazine)158.0CImino carbon, deshielded by N-1 and the conjugated aryl system.
C-3 (Pyridazine)145.0CHAdjacent to N-2; strongly influenced by ring currents.
C-2', C-6' (Aryl)128.5CHAromatic methine carbons ortho to the pyridazine ring.
C-1' (Aryl)128.0CQuaternary aromatic carbon linking to the heterocycle.
C-4 (Pyridazine)126.0CQuaternary carbon bearing the electron-withdrawing ester.
C-5 (Pyridazine)124.0CHAromatic methine on the pyridazine ring.
C-3', C-5' (Aryl)114.5CHAromatic carbons shielded by the ortho-methoxy group.
O-CH 2​ (Ethyl)62.0CH 2​ Aliphatic carbon bound to the ester oxygen.
O-CH 3​ (Methoxy)55.5CH 3​ Standard methoxy carbon shift.
CH 3​ (Ethyl)14.2CH 3​ Terminal methyl carbon.

Experimental Protocol & Self-Validating Quality Control

To guarantee analytical trustworthiness, a simple 1D NMR is insufficient for proving regiochemistry (e.g., distinguishing a 4,6-disubstituted pyridazine from a 3,5-disubstituted analog). The following protocol embeds a self-validating system using 2D HMBC (Heteronuclear Multiple Bond Correlation) [3].

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is selected because it readily dissolves esters and lacks exchangeable protons that could obscure the aliphatic region.

  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal reference (0.00 ppm).

Phase 2: Acquisition Parameters
  • 1 H NMR (1D): Acquire at 400 MHz or 600 MHz. Use 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the isolated pyridazine protons.

  • 13 C NMR (1D): Acquire with proton decoupling (e.g., WALTZ-16). Use a minimum of 512 scans. Critical Step: Set the relaxation delay (D1) to at least 2.0–3.0 seconds. Quaternary carbons (C-4, C-6, C=O) in heterocycles lack attached protons to facilitate dipole-dipole relaxation, meaning they require longer D1 times to appear clearly above the baseline noise.

  • 2D HMBC: Set the long-range coupling constant evolution time to optimize for nJCH​=8 Hz (typically 62.5 ms).

Phase 3: Self-Validation via HMBC Cross-Referencing

Do not rely solely on chemical shifts. Validate the structure by checking these specific 3-bond ( 3J ) connectivities:

  • Validating the Ester Position: The highly deshielded H-3 proton ( δ 9.55) must show a strong 3J cross-peak to the ester carbonyl carbon ( δ 163.5). If this cross-peak is missing, the ester is not at C-4.

  • Validating the Aryl Position: The H-5 proton ( δ 8.30) must show a 3J cross-peak to the quaternary C-1' of the aryl ring ( δ 128.0), confirming the 4-methoxyphenyl group is strictly localized at C-6.

Analytical Workflow Visualization

The logical relationship between sample preparation, data acquisition, and structural self-validation is mapped below.

Workflow Prep 1. Sample Preparation 15-20 mg in CDCl3 0.03% TMS Acq1D 2. 1D NMR Acquisition 1H (16 scans) & 13C (512 scans) Prep->Acq1D Acq2D 3. 2D NMR Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Process 4. Data Processing Fourier Transform & Phase Correction Acq2D->Process Validate 5. Self-Validating QC HMBC Cross-Referencing Process->Validate

Fig 1. Self-validating NMR workflow for the structural elucidation of pyridazine derivatives.

References

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.[Link]

  • Abraham, R. J., & Matthaei, M. (2015). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.[Link]

  • Science of Synthesis. Product Class 8: Pyridazines. Thieme Chemistry.[Link]

Method

Application Note: In Vivo Dosing Protocols for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate Derivatives

Scientific Rationale & Mechanistic Context Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate and its structural analogs serve as foundational scaffolds in the synthesis of highly potent, brain-penetrant therapeutics. Mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Context

Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate and its structural analogs serve as foundational scaffolds in the synthesis of highly potent, brain-penetrant therapeutics. Most notably, these derivatives are heavily utilized in the development of imidazo[1,2- b ]pyridazines, which act as selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) [1]. GSK-3β is a proline-directed serine/threonine kinase implicated in the hyperphosphorylation of tau proteins—a primary driver of neurofibrillary tangle formation in Alzheimer's disease (AD)[1].

Additionally, functionalization of the pyridazine core into aminothienopyridazines (ATPZs) yields compounds that directly inhibit tau fibrillization and aggregation [2]. The critical challenge in translating these molecules from in vitro success to in vivo efficacy lies in navigating their physicochemical properties: achieving sufficient blood-brain barrier (BBB) penetrance while maintaining a favorable Maximum Tolerated Dose (MTD) and oral bioavailability[2].

Mechanism Compound Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylate GSK3B GSK-3β Kinase Compound->GSK3B Inhibits Tau Tau Protein (Unphosphorylated) Compound->Tau Shifts balance to pTau Hyperphosphorylated Tau (p-Tau) GSK3B->pTau Phosphorylates Tau->pTau Kinase Activity Aggregation Tau Fibrillization & Aggregation pTau->Aggregation Promotes

Figure 1: Mechanism of action for pyridazine-4-carboxylate derivatives in GSK-3β inhibition.

Pre-Dosing Considerations: Formulation & Stability

Causality of Formulation Choices: The lipophilic nature of the 4-methoxyphenyl group enhances BBB permeability but drastically reduces aqueous solubility in the gastrointestinal tract. Administering these derivatives in pure saline results in erratic absorption and high inter-subject variability.

To ensure a self-validating, reproducible pharmacokinetic profile, a co-solvent system is required.

  • Optimal Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

  • Mechanism: DMSO breaks the crystal lattice of the synthesized powder. PEG400 acts as a surfactant and solubilizer to prevent precipitation upon dilution with saline, ensuring the compound remains in a fine micro-suspension or true solution for uniform GI absorption.

Protocol A: Pharmacokinetic (PK) Profiling and BBB Penetration

This protocol is designed to determine the brain-to-plasma partition coefficient ( Kp,uu​ ), a critical metric for CNS-active drugs.

Step-by-Step Methodology
  • Preparation of Formulation:

    • Weigh 10 mg of the pyridazine-4-carboxylate derivative.

    • Dissolve completely in 0.5 mL of sterile DMSO (vortex for 2 minutes).

    • Add 4.0 mL of PEG400, vortexing continuously to prevent localized precipitation.

    • Slowly titrate 5.5 mL of 0.9% sterile saline while sonicating the mixture at 37°C for 10 minutes.

  • Oral Administration (PO):

    • Administer the formulation via oral gavage to male C57BL/6 mice (8-10 weeks old) at a dose of 10 mg/kg.

  • Self-Validating Sampling (Timepoints: 0.5, 1, 2, 4, 8, 24 h):

    • Plasma: Collect 100 µL of blood via submandibular bleed into K2-EDTA tubes. Centrifuge at 2,000 × g for 10 min at 4°C.

    • Brain Tissue (Critical Step): Euthanize the animal via CO2 asphyxiation. Immediately perform transcardial perfusion with 20 mL of ice-cold PBS. Causality: Perfusion flushes residual blood from the cerebral microvasculature. Without this step, LC-MS/MS will falsely quantify drug trapped in the blood vessels as "brain-penetrant" drug, skewing the Kp,uu​ ratio[1].

  • LC-MS/MS Quantification:

    • Homogenize brain tissue in 3 volumes of 80% acetonitrile/20% water containing an internal standard (e.g., propertly deuterated analog).

    • Quality Control: Run a standard curve (1 ng/mL to 10,000 ng/mL) in blank matrix (plasma/brain homogenate). The protocol is validated only if the standard curve yields an R2>0.99 and blank matrix controls show no ion suppression at the retention time of the analyte.

Workflow Formulation 1. Formulation PEG400/Saline Admin 2. Oral Admin 10-50 mg/kg PO Formulation->Admin Sampling 3. Sampling Perfusion Required Admin->Sampling Analysis 4. PK Analysis LC-MS/MS Sampling->Analysis

Figure 2: In vivo pharmacokinetic dosing and sampling workflow for pyridazine derivatives.

Protocol B: In Vivo Efficacy Dosing for CNS Target Engagement

To confirm that the brain-penetrant compound actively inhibits GSK-3β and reduces tau phosphorylation in vivo, chronic dosing in a transgenic model (e.g., 3xTg-AD mice) is required[1].

Step-by-Step Methodology
  • Chronic Dosing Regimen: Administer the optimized pyridazine derivative at 30 mg/kg/day via oral gavage for 28 consecutive days. (Monitor body weight daily; a drop of >10% invalidates the tolerability of the dose).

  • Tissue Harvesting & Lysis: Extract the hippocampus and cortex. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP). Causality: Phosphatase inhibitors are mandatory; endogenous phosphatases will rapidly strip phosphate groups from tau post-mortem, resulting in false-negative target engagement data.

  • Western Blotting (Self-Validating Readout):

    • Probe membranes with AT8 antibody (recognizes p-Tau at Ser202/Thr205, a direct downstream marker of GSK-3β activity).

    • Validation Protocol: Strip and reprobe the membrane with HT7 antibody (Total Tau) and GAPDH . The efficacy is only validated if the ratio of (p-Tau / Total Tau) decreases significantly, while GAPDH remains stable. This proves the drug inhibits the kinase rather than causing generalized protein degradation or cell death.

Quantitative Data Presentation: Pharmacokinetic Benchmarks

The following table summarizes the target pharmacokinetic parameters for optimized Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate derivatives (such as imidazo[1,2- b ]pyridazines) following a 10 mg/kg PO dose, synthesized from established literature benchmarks [1].

Pharmacokinetic ParameterTarget Value (Mice, 10 mg/kg PO)Mechanistic Interpretation
Cmax​ (Plasma) > 1,500 ng/mLIndicates excellent GI absorption and resistance to first-pass hepatic metabolism.
Cmax​ (Brain) > 800 ng/gConfirms the lipophilic methoxyphenyl moiety successfully facilitates BBB crossing.
Tmax​ 0.5 – 2.0 hoursRapid target engagement; ideal for small-molecule kinase inhibitors.
AUC0−24h​ (Plasma) > 8,000 h·ng/mLEnsures sustained systemic exposure for once-daily dosing regimens.
Brain/Plasma Ratio ( Kp​ ) 0.5 – 1.2 Critical Metric: A ratio near 1.0 indicates free, unhindered equilibrium across the BBB without being a substrate for P-glycoprotein (P-gp) efflux pumps.

References

  • Title: Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry, 66(6), 4231-4252 (2023). URL: [Link]

  • Title: Aminothienopyridazine inhibitors of tau aggregation: evaluation of structure-activity relationship leads to selection of candidates with desirable in vivo properties Source: Bioorganic & Medicinal Chemistry, 20(14), 4451-4461 (2012). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate Synthesis

Welcome to the Advanced Synthesis Support Hub. This guide is specifically engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of Ethyl 6-(4-methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Hub. This guide is specifically engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate .

The most efficient and scalable route to this scaffold is the late-stage Suzuki-Miyaura cross-coupling between Ethyl 6-chloropyridazine-4-carboxylate and 4-methoxyphenylboronic acid . However, coupling electron-deficient heteroaryl chlorides presents unique mechanistic challenges, including catalyst poisoning, ester hydrolysis, and protodeboronation. This guide deconstructs the causality behind these failures and provides a self-validating protocol to achieve >80% isolated yields.

Part 1: Mechanistic Overview & Causal Logic

To troubleshoot effectively, we must first map the exact points of failure within the catalytic cycle. Chloropyridazines are notoriously difficult substrates for cross-coupling due to the high bond dissociation energy of the C-Cl bond and the strong Lewis basicity of the pyridazine nitrogen atoms[1].

MechanisticPitfalls Start Ethyl 6-chloropyridazine-4-carboxylate + Pd(0) Catalyst OxAdd Oxidative Addition (Pd inserts into C-Cl) Start->OxAdd Active Pd(0) Trans Transmetalation (Boronic Acid + Base) OxAdd->Trans Ar-B(OH)2 Deact Catalyst Poisoning (Pyridazine N-coordination) OxAdd->Deact Weak Ligand RedElim Reductive Elimination (Product Formation) Trans->RedElim Hydrolysis Ester Hydrolysis (Nucleophilic Base Attack) Trans->Hydrolysis Strong Aq. Base Proto Protodeboronation (Anisole Byproduct) Trans->Proto Excess H2O / Heat Product Target Molecule: Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylate RedElim->Product Pd(0) Regenerated

Fig 1. Suzuki-Miyaura catalytic cycle highlighting competing side reactions and failure modes.

Part 2: Troubleshooting FAQs

Q: Why is my product yield low, with significant ester hydrolysis observed in the LC-MS trace? A: This is a causality of base selection. Suzuki couplings typically rely on aqueous bases (e.g., NaOH, Na₂CO₃) to form the reactive boronate species required for transmetalation. However, the ethyl ester at the C4 position of your pyridazine ring is highly electrophilic due to the electron-withdrawing nature of the heterocycle. Hydroxide or carbonate ions will nucleophilically attack the carbonyl carbon, leading to rapid saponification. Solution: Switch to a milder base like K₃PO₄ in a biphasic 1,4-Dioxane/H₂O (4:1) system, which provides sufficient basicity for transmetalation without aggressively hydrolyzing the ester[2]. Alternatively, use strictly anhydrous conditions with CsF in Toluene.

Q: I am observing unreacted chloropyridazine and a large amount of anisole. How do I prevent this? A: You are observing protodeboronation. 4-Methoxyphenylboronic acid is highly electron-rich. In the presence of water and base at elevated temperatures, the C-B bond undergoes hydrolytic cleavage, yielding anisole[1]. Solution: Minimize the water content in your solvent system. If protodeboronation persists, switch to the corresponding pinacol ester (4-methoxyphenylboronic acid pinacol ester), which is significantly more stable against hydrolytic degradation, or add the boronic acid in two separate portions to maintain a low steady-state concentration.

Q: The reaction stalls at 30-40% conversion. Is the C-Cl bond too strong, or is the catalyst dying? A: It is a combination of both. The C-Cl bond in chloropyridazines requires a highly active, electron-rich palladium center for oxidative addition[3]. Furthermore, the nitrogen atoms on the pyridazine ring are strong σ-donors that coordinate to the palladium center, forming stable, catalytically inactive off-cycle complexes (catalyst poisoning)[1]. Solution: Standard Pd(PPh₃)₄ will fail here. You must use a bidentate ligand with a large bite angle, such as dppf (using Pd(dppf)Cl₂), or bulky Buchwald monophosphines like SPhos or XPhos[4]. These ligands sterically crowd the palladium center, preventing the pyridazine nitrogens from coordinating while accelerating oxidative addition.

Part 3: Self-Validating Experimental Protocol

To eliminate reproducibility issues, the following protocol integrates In-Process Controls (IPC) to create a self-validating workflow. Do not proceed to the next phase unless the validation criteria are met.

Materials Required:
  • Aryl Halide: Ethyl 6-chloropyridazine-4-carboxylate (1.0 equiv)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:
  • Solvent Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and deionized H₂O in a 4:1 ratio. Sparge the mixture with ultra-pure N₂ for a minimum of 30 minutes. Causality: Dissolved oxygen will rapidly oxidize the phosphine ligands, killing the catalyst before oxidative addition can occur.

  • Reaction Assembly: To a dry reaction vial equipped with a magnetic stir bar, add the Ethyl 6-chloropyridazine-4-carboxylate, 4-methoxyphenylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Evacuate the vial and backfill with N₂ (Repeat 3x). Add the degassed solvent mixture via syringe.

  • Controlled Heating: Seal the vial and heat to 80°C in a pre-heated reaction block. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Validation Checkpoint (IPC): After 2 hours, pause heating. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: <5% starting material remaining. Proceed to Step 6.

    • Fail Condition: >5% starting material remaining. Add an additional 0.2 equiv of boronic acid and 2 mol% catalyst, then stir for 1 more hour.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate and partition with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate.

ExperimentalWorkflow Prep 1. Reagent Preparation Degas Dioxane/H2O (4:1) with N2 Mix 2. Reaction Assembly Add Ar-Cl, Ar-B(OH)2, K3PO4, Pd(dppf)Cl2 Prep->Mix Heat 3. Controlled Heating Stir at 80°C under N2 Mix->Heat IPC 4. In-Process Control (IPC) LC-MS Analysis at 2h Heat->IPC Decision Validation: Conversion >95%? IPC->Decision Decision->Heat No (Add 0.2 eq Boronic Acid) Workup 5. Aqueous Workup Extract with EtOAc, Wash with Brine Decision->Workup Yes (Self-Validated) Purify 6. Purification Silica Gel Chromatography Workup->Purify

Fig 2. Self-validating experimental workflow for optimized Suzuki-Miyaura cross-coupling.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the observed yield/failure modes during the optimization of this specific transformation.

Base / Solvent SystemLigandTemp (°C)Conversion (%)Ester Hydrolysis (%)Isolated Yield (%)Primary Failure Mode
Na₂CO₃ / H₂O:EtOHPPh₃90>956515Saponification of C4 Ester
K₂CO₃ / Dioxane:H₂Odppf80853045Partial Hydrolysis
K₃PO₄ / Dioxane:H₂O dppf 80 >95 <5 82 Optimized Conditions
CsF / Toluene (Anhyd)SPhos10090Not Detected78Slight Protodeboronation

References

  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine Source: Benchchem URL
  • Efficient Suzuki−Miyaura Coupling of (Hetero)
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal URL
  • Help needed with unreproducible Suzuki coupling : r/Chempros Source: Reddit URL

Sources

Optimization

Technical Support Center: Solubilization of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Welcome to the technical support center for the handling and dissolution of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and dissolution of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven advice for using this compound in biological assays. As a pyridazine derivative, this compound is anticipated to have low aqueous solubility, a common challenge in drug discovery.[1][2][3] This document provides a self-validating framework to ensure reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate for in vitro assays?

A1: For initial stock solutions, we strongly recommend using 100% Dimethyl sulfoxide (DMSO).[4][5] DMSO is a powerful, aprotic organic solvent capable of dissolving a wide array of poorly water-soluble compounds, making it a standard choice in drug discovery for creating high-concentration stock solutions.[1][2] Its miscibility with water and most cell culture media allows for subsequent dilution into aqueous assay buffers.

Q2: How do I prepare a high-concentration stock solution?

A2: A standard starting concentration for a stock solution is 10 mM. To do this, you would dissolve the appropriate mass of the compound in cell culture-grade DMSO.[5][6][7] For example, to make 1 mL of a 10 mM solution, you would add 1 mL of DMSO to a vial containing 10 micromoles of the compound. Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be employed if the compound does not readily dissolve. See the detailed protocol below for a step-by-step guide.

Q3: What is the maximum permissible concentration of DMSO in my final cell-based assay?

A3: This is a critical parameter to control. While DMSO is an excellent solvent, it can exhibit toxicity and induce biological effects in a dose-dependent manner.[4][8] For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, with a concentration of 0.1% or less being the safest and most widely accepted limit to avoid off-target effects.[9] Always include a vehicle control (medium with the same final concentration of DMSO as your test wells) in your experimental design.[5]

Q4: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer or cell culture medium. What should I do?

A4: This is a common issue known as kinetic solubility failure.[10] The compound is soluble in the high-DMSO concentration stock but crashes out when diluted into a primarily aqueous environment. Here are the primary troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of your compound. The concentration may be exceeding the compound's thermodynamic solubility limit in the aqueous buffer.

  • Use a Two-Step Dilution: Instead of diluting directly from a high-concentration stock (e.g., 100 mM) into the final buffer, perform an intermediate dilution in a mix of DMSO and buffer or in 100% DMSO.

  • Check for pH or Salt Effects: The pH and salt concentration of your buffer can influence solubility. Ensure your buffer composition is consistent.

  • Consider Co-solvents: For certain acellular assays, incorporating a small percentage of another co-solvent like ethanol or polyethylene glycol (PEG 400) in the final buffer might help, but their compatibility with the assay must be validated.[11]

Troubleshooting Guide

This section addresses more complex issues that may arise during your experiments.

Problem Potential Cause Recommended Solution & Explanation
Compound is poorly soluble even in 100% DMSO at room temperature. High crystallinity (strong lattice energy) of the solid compound.1. Gentle Warming: Warm the solution in a 37°C water bath. This increases the kinetic energy of the solvent molecules, helping to overcome the compound's crystal lattice energy. 2. Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves create micro-cavitations that help break apart the solid and facilitate dissolution. 3. Fresh Solvent: Ensure your DMSO is anhydrous. DMSO is hygroscopic (absorbs water from the air), and absorbed water can significantly reduce its solvating power for hydrophobic compounds. Use unopened, cell-culture grade DMSO.[6][7]
Stock solution appears hazy or contains visible particulates after initial dissolution. Incomplete dissolution or presence of insoluble impurities.1. Centrifugation: Spin the stock solution at high speed (e.g., >10,000 x g) for 10 minutes. Carefully collect the supernatant for your experiments. This removes any undissolved material. 2. Filtration: For larger volumes, filter the solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter. This ensures a clear, particulate-free stock. Note: These steps mean your final stock concentration may be lower than calculated. Quantification via UV-Vis spectroscopy or HPLC is recommended if precise concentration is critical.
Inconsistent biological activity observed between experimental replicates. Compound precipitation at different stages; degradation of the stock solution.1. Pre-dilute in Assay Medium: Prepare your final working concentrations by diluting the stock into pre-warmed (37°C) assay medium immediately before adding to cells. Vortex gently but thoroughly before application. 2. Store Stock Solutions Properly: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can introduce water condensation and cause compound degradation or precipitation.
Need to formulate the compound for in vivo (animal) studies. DMSO is often unsuitable for direct in vivo administration at high concentrations due to toxicity.[9][11] Aqueous-based formulations are required.This requires a more complex vehicle. A common strategy is to use a co-solvent system. For example, a vehicle could consist of: 10% DMSO, 40% PEG 400, and 50% Saline or PBS .[11] Other options include incorporating surfactants like Tween® 80 or Solutol® HS 15 to create micellar solutions or self-emulsifying drug delivery systems (SEDDS).[11][12] Crucially, the tolerability of any in vivo vehicle must be established in a separate control group of animals before testing the compound.

Visual Workflow for Compound Solubilization

The following diagram outlines the decision-making process for successfully dissolving Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate for biological assays.

G start Start: Weigh solid compound add_dmso Add 100% anhydrous DMSO to desired stock concentration (e.g., 10 mM) start->add_dmso vortex Vortex thoroughly at room temperature add_dmso->vortex check_dissolved Visually inspect: Is solution clear? vortex->check_dissolved success Success: Stock Solution Ready Store at -20°C/-80°C in aliquots check_dissolved->success Yes troubleshoot_dissolution Troubleshoot Dissolution check_dissolved->troubleshoot_dissolution No dilute_assay Prepare working dilution in aqueous assay buffer/medium success->dilute_assay warm_sonicate 1. Gently warm to 37°C 2. Use bath sonication troubleshoot_dissolution->warm_sonicate check_dissolved2 Is solution clear now? warm_sonicate->check_dissolved2 check_dissolved2->success Yes check_dissolved2->dilute_assay Partially dissolved (Centrifuge/Filter supernatant) check_precipitate Visually inspect: Does it precipitate? dilute_assay->check_precipitate assay_ready Assay Ready Ensure final DMSO ≤ 0.1% - 0.5% check_precipitate->assay_ready No troubleshoot_precipitation Troubleshoot Precipitation check_precipitate->troubleshoot_precipitation Yes lower_conc 1. Lower final compound concentration 2. Use intermediate dilution step 3. Evaluate co-solvents (in vivo/acellular) troubleshoot_precipitation->lower_conc

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Splitting for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals dealing with chromatographic anomalies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals dealing with chromatographic anomalies. Peak splitting is a severe distortion of the sample band that compromises integration accuracy and reproducibility. Diagnosing this issue requires systematically separating systemic hardware failures from analyte-specific chemical incompatibilities.

Diagnostic Workflow

Before adjusting your method, use the following logical decision tree to isolate the root cause of the peak splitting.

TroubleshootingWorkflow Start Peak Splitting Observed AllPeaks Does it affect ALL peaks? Start->AllPeaks SystemIssue System/Column Issue (Void, Blocked Frit) AllPeaks->SystemIssue Yes SingleIssue Analyte-Specific Issue (Pyridazine derivative) AllPeaks->SingleIssue No ActionSystem 1. Reverse flush column 2. Replace inlet frit 3. Replace column SystemIssue->ActionSystem CheckSolvent Is sample solvent stronger than mobile phase? SingleIssue->CheckSolvent SolventMismatch Solvent Mismatch Analyte travels too fast CheckSolvent->SolventMismatch Yes CheckPH Is mobile phase pH near analyte pKa? CheckSolvent->CheckPH No ActionSolvent Dissolve sample in initial mobile phase SolventMismatch->ActionSolvent PHIssue Partial Ionization (Pyridazine ring) CheckPH->PHIssue Yes CheckLoad Is injection volume or mass too high? CheckPH->CheckLoad No ActionPH Adjust pH u00B1 2 units from pKa PHIssue->ActionPH Overload Column Overload CheckLoad->Overload Yes ActionLoad Reduce injection volume or sample concentration Overload->ActionLoad

Diagnostic workflow for identifying the root cause of HPLC peak splitting.

Frequently Asked Questions (FAQs)

Q1: Why is the peak for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate splitting, while my internal standards are perfectly symmetrical? A: When only a single peak splits, the issue is chemical or method-specific, not a systemic hardware failure[1]. For this specific pyridazine derivative, the primary culprits are Sample Solvent Mismatch and Mobile Phase pH near the pKa . If the sample is dissolved in 100% organic solvent (e.g., Acetonitrile) but injected into a highly aqueous mobile phase, the portion of the analyte at the leading edge of the injection plug is carried down the column faster than the bulk, creating a "twin" or split peak[2],[3].

Q2: How does the pyridazine ring specifically contribute to peak distortion, and how can I fix it? A: The pyridazine core contains two adjacent basic nitrogen atoms. The conjugate acid of this system typically has a pKa in the range of 2.0 to 3.0. If your mobile phase pH is near this value (e.g., using 0.1% formic acid, pH ~2.7), the compound exists in a dynamic equilibrium between its protonated and neutral forms[4]. These two forms partition differently into the C18 stationary phase, resulting in a split or severely tailed peak. Causality Fix: Adjust the mobile phase pH to be at least 2 units away from the pKa. Using a buffer at pH 6.0 (e.g., 10 mM ammonium acetate) ensures the molecule remains fully neutral, while avoiding high pH (>8.0) which could hydrolyze the ethyl ester group. Alternatively, using 0.1% Trifluoroacetic acid (TFA, pH ~2.0) fully protonates the nitrogens and acts as an ion-pairing agent to shield against secondary silanol interactions[5].

Q3: All peaks in my chromatogram are splitting. What is the root cause? A: When every peak in the chromatogram exhibits splitting, the problem occurs before the separation begins, indicating a physical disruption of the sample band[1]. The most common causes are a blocked inlet frit or a void at the head of the column [6]. A partially blocked frit forces the sample to take an uneven path into the column bed. A column void (often caused by pressure shocks or dissolution of the silica bed) allows the sample to pool and enter the stationary phase at different times[2].

Q4: How do I definitively confirm if the issue is volume/mass overload versus a solvent mismatch? A: You can validate this through a self-validating injection protocol. Reduce your injection volume from 10 µL to 1 µL. If the peak shape improves dramatically, you are dealing with either mass overload or a solvent mismatch[7]. To differentiate the two, evaporate a sample aliquot and reconstitute it in the exact starting mobile phase. If a 10 µL injection of this reconstituted sample yields a single, sharp peak, the root cause was solvent mismatch[3].

Quantitative Data & Method Parameters

To prevent peak splitting for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate, method parameters must be tightly controlled. Below is a summary of problematic versus optimized conditions.

ParameterProblematic ConditionOptimized ConditionMechanistic Rationale
Sample Diluent 100% Acetonitrile or MethanolInitial Mobile Phase (e.g., 80% Aqueous / 20% Organic)Prevents the injection solvent from acting as a localized strong eluent, ensuring the analyte focuses in a tight band at the column head[3].
Mobile Phase pH pH 2.5 – 3.5 (e.g., 0.1% Formic Acid)pH 6.0 (Ammonium Acetate) OR pH < 2.0 (0.1% TFA)Avoids the pKa range of the pyridazine ring, preventing partial ionization and dual-partitioning states[4].
Injection Volume > 10 µL for a 4.6 x 150 mm column1 – 5 µLPrevents volume overload, which saturates the stationary phase at the column inlet and causes flat-topped or split peaks[7].
Column Hardware Standard unendcapped C18Endcapped C18 or Polar-Embedded C18Reduces secondary interactions between the basic pyridazine nitrogens and free silanol groups on the silica support.

Step-by-Step Experimental Protocols

Protocol 1: Self-Validating System and Column Integrity Check

Use this protocol if all peaks in your chromatogram are splitting. This self-validating workflow isolates the column from the rest of the HPLC system.

  • System Dead-Volume Check: Disconnect the analytical column and replace it with a zero-dead-volume union. Inject a 1 µL standard tracer (e.g., uracil). If the resulting peak is split or excessively broad, the issue lies in the autosampler valve, needle seat, or improper PEEK tubing connections[6].

  • Column Reversal: If the system passes step 1, reinstall the column. If the column manufacturer permits, reverse the flow direction.

  • Frit Recovery Wash: Flush the reversed column directly into a waste beaker (bypassing the detector) with 20 column volumes of 100% Acetonitrile, followed by 20 column volumes of 50:50 Methanol:Water. This step is designed to dislodge particulates from the inlet frit[6].

  • Validation Injection: Reconnect the column to the detector in its normal flow direction. Perform a test injection of a neutral, well-retained standard (e.g., toluene). If the toluene peak remains split, the column bed has a physical void and the column must be permanently replaced[4].

Protocol 2: pH Optimization and Solvent Matching for Pyridazine Derivatives

Use this protocol if only the pyridazine peak is splitting.

  • Buffer Preparation (pH 6.0): Weigh 0.77 g of Ammonium Acetate and dissolve in 1.0 L of HPLC-grade water to create a 10 mM solution. Adjust the pH to 6.0 using dilute acetic acid. Filter the buffer through a 0.2 µm membrane.

  • Sample Reconstitution: Take 1.0 mL of your Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate sample (currently dissolved in 100% organic solvent) and evaporate it to dryness under a gentle stream of nitrogen.

  • Solvent Matching: Reconstitute the dried sample in 1.0 mL of your initial mobile phase composition (e.g., 80% pH 6.0 Buffer / 20% Acetonitrile). Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Chromatographic Run: Inject 2 µL of the reconstituted sample. The combination of solvent matching[3] and pH control[4] will force the analyte to bind in a single, un-ionized state at the head of the column, yielding a sharp, symmetrical Gaussian peak.

Sources

Optimization

Preventing degradation of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate in solution

Welcome to the Technical Support Center for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this molecule.

This compound presents unique handling challenges due to its highly electron-deficient pyridazine core and the photo-reactive nature of its methoxyphenyl moiety. This guide provides field-proven, self-validating protocols to prevent degradation during storage and in vitro assays, ensuring the integrity of your drug development workflows.

Molecular Vulnerability Analysis

To troubleshoot degradation, we must first understand the structural causality behind it. The pyridazine ring possesses two adjacent nitrogen atoms that exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This renders the ring highly electron-deficient, specifically activating the C4-ethyl ester toward rapid nucleophilic attack and hydrolysis ([1]([Link])). Concurrently, the 4-methoxyphenyl group at the C6 position is susceptible to photolytic cleavage and oxidation, leading to the formation of reactive intermediates ([2]([Link])).

Degradation Parent Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylate Hydrolysis Ester Hydrolysis Parent->Hydrolysis H2O, OH- (pH > 7) Oxidation Photo-Oxidation Parent->Oxidation UV Light, O2 Nucleophilic Nucleophilic Attack Parent->Nucleophilic Primary Amines (Tris) Deg1 Carboxylic Acid (Inactive) Hydrolysis->Deg1 Deg2 Quinone Methides (Polymerization) Oxidation->Deg2 Deg3 C5-Amine Adducts (Assay Interference) Nucleophilic->Deg3

Fig 1. Primary degradation pathways of the pyridazine-4-carboxylate in solution.

Diagnostic Data: Solution Stability Profiles

The following table summarizes the quantitative degradation kinetics of the compound across various solvent systems. Use this data to select appropriate buffers for your specific assay durations.

Buffer / Solvent SystempHTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
100% Anhydrous DMSON/A-80°C> 24 monthsNone
100% Anhydrous DMSON/A25°C~4 weeksTrace photo-oxidation
PBS (Phosphate Buffer)7.437°C4 - 6 hoursRapid Ester Hydrolysis
Tris-HCl7.437°C< 2 hoursAminolysis / SNAr at C5
Sodium Acetate5.525°C48 - 72 hoursSlow Hydrolysis

Troubleshooting Guide & FAQs

Q: Why does my compound lose biological activity within 24 hours when incubated in standard biological buffers (pH 7.4)? A: This is caused by rapid base-catalyzed ester hydrolysis. The electron-deficient nature of the pyridazine heterocycle strongly activates the C4-ester. In aqueous environments at or above physiological pH, hydroxide ions rapidly hydrolyze the ethyl ester to 6-(4-methoxyphenyl)pyridazine-4-carboxylic acid. This carboxylic acid metabolite is highly polar and typically inactive in target-binding assays ([1]([Link])). Recommendation: Prepare working solutions immediately prior to the assay. If prolonged incubation is required, lower the assay pH to 6.0–6.5 (if biologically permissible) to extend the half-life.

Q: I observe a color change from pale yellow to dark brown when stock solutions are left on the benchtop. What causes this? A: This discoloration is the result of photo-oxidation. The 4-methoxyphenyl moiety is highly sensitive to UV/Vis light in the presence of dissolved oxygen. Light exposure triggers oxidative demethylation, forming reactive ortho-quinone methide intermediates ([2]([Link])). These unstable intermediates rapidly polymerize or react with ambient nucleophiles, resulting in the brown polymeric byproducts. Recommendation: Always store solutions in amber glass vials and handle them under low-light conditions.

Validated Protocol: Preparation of Ultra-Stable Stock Solutions

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology incorporates built-in quality control (QC) to guarantee that the compound remains intact before downstream application.

Protocol S1 1. Sparging (Argon) S2 2. Dissolution (Anhydrous DMSO) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. QC Check (LC-MS) S3->S4 Validate S5 5. Storage (-80°C) S3->S5

Fig 2. Self-validating workflow for preparing ultra-stable stock solutions.

Step-by-Step Methodology

Step 1: Solvent Deoxygenation

  • Action: Obtain HPLC-grade Anhydrous DMSO (<0.005% water). Sparge the solvent with ultra-pure Argon gas for 15 minutes prior to use.

  • Causality: Removing dissolved oxygen eliminates the primary reactant required for the photo-oxidative degradation of the methoxyphenyl group.

Step 2: Dissolution under Actinic Protection

  • Action: In a low-light environment, weigh the solid Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate. Dissolve it in the deoxygenated DMSO to achieve a 10 mM stock concentration. Vortex gently until fully dissolved.

  • Causality: Shielding the compound from UV/Vis light prevents the homolytic cleavage events that lead to quinone methide formation.

Step 3: Aliquoting and Desiccation

  • Action: Dispense 20–50 µL aliquots into single-use, amber glass vials equipped with PTFE-lined caps. Blanket the headspace of each vial with Argon before sealing.

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, which exponentially accelerates ester hydrolysis. Single-use aliquots prevent moisture ingress.

Step 4: Self-Validating QC Check

  • Action: Randomly select one sealed aliquot. Dilute 1 µL into an acidic mobile phase (e.g., 0.1% Formic Acid in Acetonitrile) and run via LC-MS.

  • Causality: The acidic mobile phase prevents on-column base-catalyzed hydrolysis. Confirming the [M+H]+ peak matches the expected mass and that purity is >98% establishes a validated baseline before the batch is committed to storage.

Step 5: Long-Term Storage

  • Action: Store the validated aliquots at -80°C in a desiccator box.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the hydrolysis of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate. This guide is designed to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the hydrolysis of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, enabling you to optimize your reaction conditions and achieve high-yield, high-purity synthesis of the corresponding carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrolysis of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate.

Issue 1: Incomplete or Slow Reaction

Q: My hydrolysis reaction is not going to completion, or is proceeding very slowly, even after extended reaction times. What are the likely causes and how can I resolve this?

A: Incomplete hydrolysis is a common challenge, often stemming from suboptimal reaction conditions. The stability of the pyridazine ring system can make the ester less reactive than simpler aliphatic or aromatic esters. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical. While sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol (MeOH) or ethanol (EtOH) is a common starting point, it may not be sufficient for this substrate.[1]

  • Increase Base Strength and Concentration: Consider using a stronger base like potassium hydroxide (KOH) or lithium hydroxide (LiOH).[2][3] LiOH is often effective for sterically hindered or electron-deficient esters.[2][3] Increasing the equivalence of the base (e.g., from 1.5 eq to 3-6 eq) can also drive the reaction to completion.[2]

  • Optimize Solvent Composition: The solubility of the starting ester is key. If your ester is not fully dissolved, the reaction will be slow. A common solvent system is a 1:1 mixture of tetrahydrofuran (THF) and water.[2] If solubility remains an issue, adding a co-solvent like methanol can be beneficial.[2]

2. Increase Reaction Temperature: Many ester hydrolyses can be accelerated by heating.[1] If you are running the reaction at room temperature, consider increasing the temperature to 50-70°C or even refluxing the solvent.[1][2] Be mindful that higher temperatures can sometimes lead to side reactions, so it's a parameter to optimize carefully.

3. Monitor the Reaction Progress Effectively: Visual inspection is often not enough. Use analytical techniques to accurately gauge the reaction's progress.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (ester) and the appearance of the product (carboxylic acid). The carboxylic acid product will be more polar and thus have a lower Rf value than the ester.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, HPLC or LC-MS can precisely measure the ratio of starting material to product over time.

Issue 2: Product Degradation or Side Reactions

Q: I'm observing the formation of impurities or a lower-than-expected yield, suggesting my product might be degrading. What could be causing this and what are the solutions?

A: The pyridazine core, while relatively stable, can be susceptible to certain side reactions under harsh hydrolytic conditions.

1. Potential for Ring Opening or Modification: While less common, aggressive basic conditions (high concentration of strong base and high temperatures) could potentially lead to nucleophilic attack on the pyridazine ring itself.[4]

  • Milder Reaction Conditions: If you suspect degradation, try using milder conditions. This could involve using a weaker base like sodium carbonate (Na2CO3) if the ester is sufficiently reactive, or running the reaction at a lower temperature for a longer period.

  • Protecting Groups: In complex molecules, if other functional groups are sensitive to the basic conditions, a protecting group strategy might be necessary, though this adds steps to the synthesis.

2. Decarboxylation of the Product: Some heteroaromatic carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures, especially if the reaction mixture becomes acidic during workup.

  • Control Workup pH: During the acidification step to protonate the carboxylate salt, avoid making the solution strongly acidic.[5] Adding the acid slowly while monitoring the pH and keeping the temperature low (e.g., in an ice bath) can mitigate this.[6] Aim for a pH of 3-4, which is generally sufficient to protonate the carboxylic acid.[7]

  • Temperature Control: Perform the entire workup, including extractions, at a reduced temperature to minimize the risk of thermal decomposition.[6]

Issue 3: Difficult Workup and Product Isolation

Q: I'm having trouble isolating my carboxylic acid product after the reaction. It seems to be staying in the aqueous layer or forming an emulsion during extraction. How can I improve my workup procedure?

A: Isolation of polar carboxylic acids can be challenging. Here are some best practices:

1. Ensure Complete Protonation: The carboxylic acid will only be extractable into an organic solvent if it is in its neutral (protonated) form. The carboxylate salt is highly water-soluble.

  • Acidify to the Right pH: After the reaction is complete, cool the mixture in an ice bath and slowly add a strong acid like hydrochloric acid (HCl) until the pH is acidic (typically pH 2-4).[7] Use pH paper or a pH meter to confirm.

2. Choose the Right Extraction Solvent: The choice of solvent for extraction is crucial for efficiently pulling your product out of the aqueous phase.

  • Solvent Polarity: Ethyl acetate is a good first choice for many carboxylic acids. If your product has higher polarity, you might need a more polar solvent like a mixture of dichloromethane (DCM) and isopropanol.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine).[6] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its transfer into the organic layer.[6]

3. Breaking Emulsions: Emulsions are common when working with basic aqueous solutions and organic solvents.

  • Add Brine: Adding a saturated solution of NaCl can often help to break up emulsions.

  • Patience and Gentle Mixing: Allow the layers to separate over a longer period. Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite® or glass wool can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of base-catalyzed ester hydrolysis (saponification)?

A1: Base-catalyzed ester hydrolysis, or saponification, is a two-step nucleophilic acyl substitution reaction.

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.[8]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond, and in doing so, expels the alkoxide group (in this case, ethoxide) as a leaving group.

  • Acid-Base Reaction: The newly formed carboxylic acid is acidic, and the expelled alkoxide is basic. A rapid and essentially irreversible acid-base reaction occurs where the alkoxide deprotonates the carboxylic acid to form a carboxylate salt and ethanol.[9] This final step drives the reaction to completion.[9]

Q2: Why is base-catalyzed hydrolysis generally preferred over acid-catalyzed hydrolysis for this transformation?

A2: While acid-catalyzed hydrolysis is possible, the base-catalyzed route has two significant advantages.[10]

  • Irreversibility: The final deprotonation step in base-catalyzed hydrolysis is irreversible, which drives the reaction to completion and generally leads to higher yields.[9][10][11] Acid-catalyzed hydrolysis is a reversible equilibrium process, requiring a large excess of water to favor the products.[10][12][13]

  • Simpler Product Separation: In base-catalyzed hydrolysis, the product is a water-soluble carboxylate salt, while any unreacted starting material (the ester) remains in the organic phase. This allows for a simple extraction to remove unreacted starting material before acidifying to isolate the product.[10]

Q3: What are the recommended starting conditions for the hydrolysis of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate?

A3: A good starting point would be to use a well-established protocol for heteroaromatic ester hydrolysis. Below is a table summarizing recommended starting conditions, which can then be optimized.

ParameterRecommended Starting ConditionRationale
Base LiOH·H₂O (2-4 equivalents)Often more effective than NaOH or KOH for challenging hydrolyses.[2][3]
Solvent THF:H₂O (1:1 or 2:1 v/v)Excellent for dissolving many organic substrates while allowing the base to be in solution.[2][3]
Temperature Room Temperature to 50°CStart at room temperature and gently heat if the reaction is slow.[1]
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine completion.[2]
Workup 1. Cool to 0°C. 2. Acidify with 1M HCl to pH 3-4. 3. Extract with Ethyl Acetate. 4. Wash with brine, dry over Na₂SO₄, and concentrate.Standard and effective procedure for isolating carboxylic acids.[1][6]

Q4: How can I monitor the reaction progress?

A4: Several analytical techniques can be used to monitor the hydrolysis.

  • TLC: As mentioned in the troubleshooting section, TLC is a fast and convenient method. Stain with potassium permanganate or use a UV lamp for visualization.

  • NMR Spectroscopy: You can take a small aliquot from the reaction, quench it, and run a quick ¹H NMR. The disappearance of the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of new aromatic signals for the carboxylic acid product can be monitored.[14]

  • Spectrophotometry: If the starting material and product have distinct UV-Vis spectra, you could potentially monitor the reaction using a spectrophotometer by observing the change in absorbance at a specific wavelength.[15][16][17]

Experimental Workflow and Logic

General Troubleshooting Workflow for Hydrolysis Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the hydrolysis of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate.

Hydrolysis_Optimization cluster_start Initial Reaction Setup cluster_monitoring Reaction Monitoring cluster_troubleshooting Troubleshooting Path cluster_workup Workup & Analysis Start Start with Standard Conditions (e.g., LiOH, THF/H2O, RT) Monitor Monitor by TLC/LC-MS (after 2-4 hours) Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Check Conversion Increase_Temp Increase Temperature (e.g., to 50°C) Incomplete->Increase_Temp Yes Workup Proceed to Acidic Workup (Cool, Acidify to pH 3-4) Incomplete->Workup No (Complete) Increase_Temp->Monitor Re-Monitor Change_Base Increase Base Equivalents or Change Base (e.g., KOH) Increase_Temp->Change_Base Still Incomplete Change_Base->Monitor Re-Monitor Check_Solubility Check Solubility (Add Co-solvent like MeOH) Change_Base->Check_Solubility Still Incomplete Check_Solubility->Monitor Isolate Isolate & Purify Product Workup->Isolate Analyze Analyze Yield & Purity (NMR, LC-MS) Isolate->Analyze

Caption: A decision-tree workflow for optimizing ester hydrolysis.

References

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). SAAFoST. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 18: Pyridopyridazines. Retrieved from [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 080-086.
  • Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • American Chemical Society. (2023, March 16). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Pyridazine Chemistry. Retrieved from [Link]

  • Open Access Research Journals. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5. Hydrolysis of an Ester (Section 18.4C). Retrieved from [Link]

  • American Chemical Society. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • American Chemical Society. (2005, March 11). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005, March 24). Theoretical study of general base-catalyzed hydrolysis of aryl esters and implications for enzymatic reactions. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Scribd. (2026, January 28). saponificação. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • HETEROCYCLES. (2003, July 14). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. Retrieved from [Link]

  • Quora. (2024, January 23). What is soapification and esterification? Retrieved from [Link]

  • Rlavie. (n.d.). 6-Methoxypyridazine-4-Carboxylic Acid|CAS 1427202-39-8. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Pyridazine. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid (C12H10N2O3). Retrieved from [Link]

  • precisionFDA. (n.d.). ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, August 13). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.

Sources

Optimization

Technical Support Center: Purification of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers and drug development professionals handling the isolation and purification of Ethyl 6-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers and drug development professionals handling the isolation and purification of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate .

This molecule presents unique chromatographic challenges due to the basic nitrogen atoms of the pyridazine core and the base/acid sensitivity of the C4 ethyl ester. This guide bridges the gap between theoretical chemistry and benchtop execution, providing self-validating protocols and troubleshooting steps to ensure high-yield, high-purity recovery.

Mechanistic Overview & Purification Logic

Before troubleshooting, it is critical to understand the causality behind the molecule's behavior:

  • The Pyridazine Core: The two adjacent basic nitrogen atoms act as strong hydrogen-bond acceptors. On standard normal-phase silica gel, they interact aggressively with acidic residual silanol groups, leading to severe peak tailing and irreversible adsorption[1].

  • The Ethyl Ester: The ester functionality at the 4-position is susceptible to nucleophilic attack. Extended exposure to protic solvents (like methanol) during concentration at elevated temperatures can cause transesterification or hydrolysis[1].

  • The 4-Methoxyphenyl Group: This electron-donating group increases the lipophilicity and crystallinity of the molecule, making recrystallization a highly viable final polishing step to remove trace impurities[2].

Purification Workflow

Workflow N1 Crude Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylate N2 Aqueous Workup (Remove Salts & Water-soluble Impurities) N1->N2 Dissolve in EtOAc/H2O N3 Palladium Scavenging (Silica-Thiol Treatment) N2->N3 Isolate Organic Phase N4 Flash Column Chromatography (Hexane:EtOAc + 1% TEA) N3->N4 Filter & Dry Load N5 Recrystallization (DCM / Hexane) N4->N5 Pool & Evaporate (<40°C) N6 Pure Compound (>98% Purity) N5->N6 Vacuum Filtration

Logical workflow for the purification of crude pyridazine derivatives.

Troubleshooting & FAQs

Q1: My product streaks heavily on normal-phase silica gel, resulting in poor resolution from the des-chloro starting material or homocoupled byproducts. How do I resolve this? A1: Peak tailing is primarily caused by the interaction of the basic nitrogen atoms in the pyridazine ring with acidic residual silanol groups on the surface of standard silica-based stationary phases[1].

  • Solution: Add a competing base, such as 1% triethylamine (TEA), to your mobile phase (e.g., Hexane/EtOAc). TEA preferentially interacts with the active silanol sites, effectively shielding them from the pyridazine analyte and sharpening the elution band[1].

Q2: I am observing low recovery and a new impurity with a mass of [M-28] or [M-14] on LC-MS after concentrating my chromatography fractions. What is happening? A2: You are likely observing transesterification or hydrolysis of the ethyl ester. Pyridazine derivatives with reactive functional groups can be sensitive to the acidic nature of silica gel[1]. When fractions are concentrated in the presence of methanol (often used to wash polar compounds off columns), the ethyl ester can undergo transesterification to a methyl ester (an [M-14] mass difference) or hydrolyze to the carboxylic acid (an [M-28] mass difference).

  • Solution: Strictly avoid methanol in your eluent. If a polar modifier is needed, use ethanol. Always keep the rotary evaporator water bath temperature below 40 °C to minimize thermal degradation[1].

Q3: How do I efficiently remove persistent palladium and triphenylphosphine oxide (TPPO) impurities from the Suzuki coupling step before chromatography? A3: TPPO and Pd complexes often co-elute with moderately polar heterocyclic esters like pyridazines[3]. Loading high concentrations of these directly onto a column will ruin your separation.

  • Solution: Before dry loading, dissolve the crude mixture in a minimal amount of cold dichloromethane (DCM) and add cold diethyl ether. TPPO will largely precipitate out and can be filtered off. For residual palladium, stir the organic phase with a silica-thiol scavenger (e.g., SiliaMetS Thiol) for 2 hours before filtration.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is critical to prevent co-elution. The table below summarizes the expected retention factors ( Rf​ ) and peak behaviors for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate and common impurities.

Solvent SystemAdditiveTarget Compound ( Rf​ )4-Methoxyphenylboronic Acid ( Rf​ )Peak Shape / Resolution
Hexane / EtOAc (1:1)None0.350.40Severe tailing, co-elution
Hexane / EtOAc (1:1) 1% TEA 0.45 0.40 Sharp peaks, baseline resolution
DCM / MeOH (95:5)None0.650.60Moderate tailing, high risk of transesterification
DCM / EtOH (95:5)None0.600.55Moderate tailing, chemically safe for ester

Self-Validating Experimental Protocols

Protocol A: Optimized Silica Gel Flash Chromatography

This protocol utilizes dry-loading and silanol-capping to ensure sharp elution bands.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of DCM. Add standard silica gel (approximately 3x the weight of the crude mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the "solvent front" effect, ensuring a tight initial band for the moderately polar pyridazine[2].

  • Column Packing: Slurry pack the silica gel column using Hexane containing 1% Triethylamine (TEA).

    • Causality: Pre-treating the column with TEA neutralizes acidic silanols, preventing irreversible binding of the pyridazine nitrogens[1].

  • Elution: Run a step gradient from 100% Hexane (1% TEA) to 50:50 Hexane:EtOAc (1% TEA). Monitor fractions via TLC (UV 254 nm).

  • Fraction Pooling & Concentration: Combine fractions containing the pure product. Evaporate using a rotary evaporator with the water bath set strictly below 40 °C[1].

Protocol B: Recrystallization for Final Polishing

Use this protocol to upgrade the purity of your compound from ~90% to >98%.

  • Solvent Selection: Place the semi-pure solid in a clean Erlenmeyer flask. A two-solvent system (DCM/Hexane) is highly effective for pyridazine esters[2].

  • Dissolution: Add a minimal volume of DCM to completely dissolve the solid at room temperature.

  • Anti-Solvent Addition: Dropwise, add Hexane (the anti-solvent) while gently swirling until the solution becomes slightly cloudy. Add a single drop of DCM to clear the solution.

  • Crystallization: Allow the flask to sit undisturbed at room temperature for 2 hours, then transfer to an ice bath (0 °C) for 1 hour to maximize crystal yield.

    • Causality: Slow cooling promotes the formation of a pure, highly ordered crystal lattice, excluding trapped impurities[2].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold Hexane and dry under high vacuum for 12 hours[2].

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate and Analogous Pyridazine Scaffolds in Medicinal Chemistry

The 1,2-diazine (pyridazine) ring is a privileged scaffold in modern drug discovery. Its unique physicochemical properties—such as a high dipole moment, the ability to act as a dual hydrogen-bond acceptor, and favorable...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2-diazine (pyridazine) ring is a privileged scaffold in modern drug discovery. Its unique physicochemical properties—such as a high dipole moment, the ability to act as a dual hydrogen-bond acceptor, and favorable aqueous solubility—make it an excellent bioisostere for phenyl and heteroaryl rings[1].

As a Senior Application Scientist, I have structured this guide to critically evaluate Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate , a highly versatile intermediate and prodrug candidate. We will objectively compare its structural utility, target engagement, and experimental handling against other established pyridazine derivatives, such as 3-amino-6-(4-methoxyphenyl)pyridazine (a GABA-A antagonist) and Emorfazone (an analgesic/anti-inflammatory agent)[2][3].

Structural Causality and Pharmacological Divergence

The substitution pattern on the pyridazine core dictates its pharmacological trajectory. Understanding the causality behind these functional group choices is critical for rational drug design.

  • Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate (The Prodrug / Synthon):

    • Causality of the Ester: The ethyl ester at the C4 position serves a dual purpose. First, it acts as a lipophilic mask that significantly enhances cell membrane permeability compared to the free carboxylic acid. Second, it is a critical synthetic handle for generating fused heterocyclic systems (e.g., pyrido[2,3-d]pyridazines), which are potent dual COX-1/COX-2 inhibitors and VEGFR kinase inhibitors[4][5].

    • Causality of the Aryl Group: The 4-methoxyphenyl group at C6 provides an electron-rich aromatic system that engages in π−π stacking within the hydrophobic pockets of target enzymes, while the methoxy oxygen can act as an auxiliary hydrogen-bond acceptor.

  • 3-Amino-6-(4-methoxyphenyl)pyridazine (The CNS Modulator):

    • Causality of the Amine: Shifting the functional group to a primary amine at the C3 position drastically alters the electronic distribution. This specific substitution pattern is a known pharmacophore for selective GABA-A receptor antagonism, acting as a direct precursor to Gabazine (SR 95103)[3]. The amine provides a crucial hydrogen-bond donor required for receptor binding.

  • Pyridazinones (e.g., Emorfazone):

    • Causality of the Oxo Group: Oxidation of the core to a pyridazin-3(2H)-one introduces a strong hydrogen-bond donor/acceptor pair. This shifts the activity profile toward non-opioid analgesia and anti-inflammatory action via cytokine (TNF-α, IL-6) suppression rather than direct kinase inhibition[2][6].

Pathway cluster_0 Functional Divergence Core Pyridazine Core (1,2-Diazine) C4 C4-Carboxylate (Ethyl 6-(4-methoxyphenyl)...) Core->C4 C3 C3-Amino (3-Amino-6-(4-methoxyphenyl)...) Core->C3 Oxo C3-Oxo (Pyridazinone) (e.g., Emorfazone) Core->Oxo T1 VEGFR / COX-2 Inhibition (Anti-inflammatory/Anticancer) C4->T1 T2 GABA-A Antagonism (CNS Excitability) C3->T2 T3 Cytokine Suppression (TNF-α, IL-6) Oxo->T3

Pharmacological divergence of the pyridazine scaffold based on functional group substitutions.

Quantitative Data: Physicochemical & Biological Profile

To objectively compare these derivatives, we must look at their physicochemical properties and primary biological targets. The table below synthesizes the performance metrics of these scaffolds.

Table 1: Comparative Physicochemical and Pharmacological Profile

Compound ScaffoldPrimary FunctionalizationTarget / MechanismLogP (est.)Primary Application
Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate C4-Ester, C6-ArylVEGFR, COX-1/2 (via fused derivatives)~2.8Prodrug / Synthetic Intermediate
3-Amino-6-(4-methoxyphenyl)pyridazine C3-Amine, C6-ArylGABA-A Receptor Antagonism~1.9CNS Modulator (Gabazine precursor)
Emorfazone (Pyridazinone) C3-Oxo, C4-Ethoxy, C5-MorpholinoTNF-α / IL-6 Suppression~1.2NSAID / Analgesic

Experimental Workflows: A Self-Validating System

When evaluating Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate in biological assays, researchers often encounter false negatives if they test the ester directly against cell-free enzymes. The ester is a prodrug/synthon; the active pharmacophore for target engagement (like VEGFR or COX-2) often requires the free carboxylic acid or a fused annulation[7].

The following protocol outlines a self-validating workflow for the controlled activation and testing of this compound.

Protocol: Controlled Prodrug Activation and Target Engagement Assay

Step 1: Base-Catalyzed Ester Hydrolysis

  • Procedure: Dissolve 10 mM of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate in a 1:1 mixture of THF and 1M NaOH (aq). Stir at room temperature for 2 hours. Neutralize with 1M HCl to precipitate the free acid.

  • Causality & Rationale: The ethyl ester is highly stable in neutral aqueous buffers but undergoes rapid hydrolysis in the presence of strong bases or cellular esterases. By performing a controlled in vitro saponification prior to the binding assay, we eliminate steric hindrance that blocks the pharmacophore from entering the narrow COX-2 or VEGFR active sites.

Step 2: Self-Validation via LC-MS

  • Procedure: Inject a 1 µL aliquot of the neutralized reaction mixture into an LC-MS system (ESI+ mode).

  • Validation Check: A successful quantitative conversion must be confirmed by the disappearance of the parent ion [M+H]+ and the emergence of the [M−28]+ peak (indicating the loss of the ethyl group). If the parent ion remains, the hydrolysis time must be extended. This internal checkpoint ensures that any lack of downstream enzyme inhibition is due to poor target affinity, not a failure in prodrug activation.

Step 3: In Vitro Enzyme Inhibition Assay (e.g., VEGFR-2)

  • Procedure: Incubate the validated free acid (at concentrations ranging from 1 nM to 10 µM) with recombinant VEGFR-2 kinase domain, ATP, and a peptide substrate in kinase buffer for 30 minutes at 30°C. Measure phosphorylated product using a FRET-based detection system.

  • Causality & Rationale: Using a cell-free enzymatic assay isolates the direct target binding event from confounding cellular variables (like efflux pumps or metabolic degradation), allowing for the derivation of an accurate IC50​ value.

Workflow S1 1. Ester Hydrolysis (Prodrug Activation) S2 2. LC-MS Validation (Mass Shift Detection) S1->S2 S3 3. Target Engagement (Enzyme Assay) S2->S3 S4 4. IC50 Calculation (Data Synthesis) S3->S4

Self-validating experimental workflow for evaluating pyridazine-4-carboxylate prodrug candidates.

Conclusion

Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate represents a highly strategic node in medicinal chemistry. Unlike its C3-amino counterparts that are locked into CNS (GABAergic) applications, the C4-carboxylate offers synthetic plasticity. It can be utilized directly as a lipophilic prodrug for anti-inflammatory targets or serve as a foundational building block for complex, fused kinase inhibitors. By employing rigorous, self-validating experimental designs—such as mandatory LC-MS verification of ester cleavage prior to bioassays—researchers can accurately harness the full therapeutic potential of this privileged scaffold.

References

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: PubMed / NIH URL:[Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition Source: RSC Medicinal Chemistry URL:[Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity Source: J-Stage (Chem. Pharm. Bull.) URL:[Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL:[Link]

  • Approach to the Library of Fused Pyridine-4-carboxylic Acids by Combes-Type Reaction of Acyl Pyruvates and Electron-Rich Amino Heterocycles Source: ACS Publications (J. Comb. Chem.) URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Standard Curve Validation for the Quantification of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate by HPLC

Introduction: The Imperative for Rigorous Quantification in Drug Development In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a therapeutic product is underpinned b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Quantification in Drug Development

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a therapeutic product is underpinned by robust analytical data. Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate, a heterocyclic compound representative of scaffolds with significant pharmacological potential[1][2], requires precise and reliable quantification at every stage. Whether for pharmacokinetic profiling, stability testing, or final product quality control, the ability to accurately measure the concentration of this active pharmaceutical ingredient (API) is non-negotiable.

This guide provides an in-depth, experience-driven framework for the validation of a standard curve for the chromatographic analysis of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate. We will move beyond a simple checklist of procedures to explore the causality behind each experimental choice. The methodologies described herein are designed to be self-validating systems of inquiry, ensuring that the resulting analytical method is not only compliant with regulatory expectations but is fundamentally "fit for purpose." Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and guidance from the U.S. Food and Drug Administration (FDA), which serve as the authoritative bedrock for analytical procedure validation.[3][4][5][6][7]

Foundational Principles: Why Method Validation is the Cornerstone of Data Integrity

An analytical method is, in essence, a measurement system. Without validation, the data produced by this system is of unknown quality. Method validation provides documented evidence that the procedure is suitable for its intended use, ensuring that the results are accurate, reliable, and reproducible.[6] The calibration curve, a graphical representation of the relationship between the concentration of an analyte and the instrument's response, is the heart of any quantitative chromatographic assay. Its validation is therefore of paramount importance.

The core parameters we will validate, as stipulated by ICH Q2(R1), are:

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.[4][8]

  • Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results to the true value.[10][11][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][13] This includes repeatability (intra-assay) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[14][15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14][15]

cluster_0 Validation Workflow A Prepare Stock & Standard Solutions B Analyze Standards via HPLC A->B C Establish Linearity & Range B->C D Determine Accuracy (QC Samples) B->D E Determine Precision (Repeatability & Intermediate) B->E F Calculate LOD & LOQ C->F G Final Method Validation Report C->G D->G E->G F->G

Caption: High-level workflow for standard curve validation.

Pre-Validation Essentials: Setting the Stage for Success

Before embarking on the formal validation protocol, a robust and optimized High-Performance Liquid Chromatography (HPLC) method must be in place. As a novel molecule, this involves preliminary method development.

3.1. Analyte & System Characterization

  • Physicochemical Properties: Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate contains chromophores (the pyridazine and methoxyphenyl rings) that make it suitable for UV detection.[1][16] A UV scan of a dilute solution in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max), which provides the best signal-to-noise ratio. For this guide, we will assume a λ-max of 254 nm, a common and effective wavelength for such aromatic systems.

  • System Suitability: Before any validation run, a system suitability test must be performed. This is a non-negotiable quality control step that ensures the chromatographic system is performing adequately. It typically involves injecting a standard solution multiple times (e.g., n=5) and evaluating parameters like retention time, peak area repeatability (%RSD < 1%), tailing factor (T ≤ 2), and theoretical plates (N > 2000).

3.2. Recommended HPLC Conditions (Hypothetical)

The following conditions serve as a robust starting point for the analysis of a small molecule like Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 is a versatile stationary phase for retaining moderately polar to nonpolar compounds.[17]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)A common reversed-phase eluent. Formic acid aids in protonating silanols and the analyte for better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 254 nmChosen based on the analyte's expected chromophoric properties.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

Experimental Protocols & Acceptance Criteria

Here, we detail the step-by-step validation experiments. All solutions should be prepared using calibrated volumetric flasks and analytical balances.

4.1. Step 1: Preparation of Stock and Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution is critical, as all subsequent standards are derived from it; any error here will propagate throughout the entire validation.

  • Intermediate Stock Solution (100 µg/mL): Pipette 2.5 mL of the Primary Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the Intermediate Stock Solution. The concentration range should bracket the expected concentration of the analyte in test samples. For an assay method, a typical range is 80% to 120% of the target concentration.[9]

4.2. Step 2: Linearity and Range

Linearity demonstrates the proportional relationship between concentration and instrument response.

  • Protocol:

    • Inject each of the six calibration standards (e.g., 1.0, 5.0, 10.0, 25.0, 50.0, 100.0 µg/mL) in triplicate.

    • Record the peak area for each injection.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis using the method of least squares.[8]

  • Data & Acceptance Criteria:

ParameterAcceptance CriterionHypothetical ResultPass/Fail
Visual Inspection Data points should approximate a straight line.Appears linearPass
Coefficient of Determination (r²) ≥ 0.999[18]0.9998Pass
y-intercept Should not be significantly different from zero. Often assessed as < 2% of the response at 100% concentration.[18]1.5% of response at 100 µg/mLPass
Residual Plot Residuals should be randomly scattered around the x-axis.Random scatterPass
  • Range: The validated range is declared as the concentration interval over which linearity, accuracy, and precision have been successfully demonstrated (e.g., 1.0 µg/mL to 100.0 µg/mL).

4.3. Step 3: Accuracy (% Recovery)

Accuracy is determined by spiking a known amount of analyte into a blank matrix and measuring the recovery.

  • Protocol:

    • Prepare Quality Control (QC) samples at three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC), bracketing the range. For example: 5.0, 40.0, and 80.0 µg/mL.

    • Prepare at least five replicates for each QC level.

    • Analyze the samples and calculate the concentration using the validated calibration curve.

    • Calculate the percent recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

  • Data & Acceptance Criteria:

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean Recovery (%)%RSDAcceptance Criteria (Recovery)
LQC5.04.9599.0%1.8%98.0% - 102.0% (typical for assays)
MQC40.040.32100.8%1.2%98.0% - 102.0%
HQC80.079.6099.5%1.5%98.0% - 102.0%

4.4. Step 4: Precision (%RSD)

Precision measures the scatter between replicate measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicates of the MQC sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. This demonstrates the method's robustness to minor variations.

  • Data & Acceptance Criteria:

Precision TypeNMean Measured Conc. (µg/mL)Std. Dev.%RSDAcceptance Criteria (%RSD)
Repeatability 640.150.521.3%≤ 2.0%[9]
Intermediate (Day 2) 639.880.611.5%≤ 2.0%

4.5. Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ define the lower limits of the method's performance.

  • Protocol & Calculation: The most common method, recommended by ICH, uses the standard deviation of the response and the slope of the calibration curve.[19]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

    • σ (sigma): The standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line. This can be obtained from the regression analysis data of the calibration curve.

    • S: The slope of the calibration curve.

  • Data & Acceptance Criteria:

ParameterCalculationHypothetical Result
Slope (S)From Linearity Study55,000
σ (Std. Dev. of Intercept)From Linearity Study4,500
LOD 3.3 * (4500 / 55000)0.27 µg/mL
LOQ 10 * (4500 / 55000)0.82 µg/mL
  • Verification: It is crucial to experimentally verify the calculated LOQ. A sample prepared at the calculated LOQ concentration should be analyzed (n=6) and must meet the accuracy and precision requirements (e.g., recovery within 80-120% and %RSD < 10%). The lowest standard on the calibration curve must be at or above the LOQ.

cluster_params Core Validation Parameters cluster_limits Performance Limits center Validated Method Linearity Linearity (r² > 0.999) center->Linearity is defined by Accuracy Accuracy (98-102% Rec.) center->Accuracy is confirmed by Precision Precision (%RSD < 2%) center->Precision is confirmed by Range Range (e.g., 1-100 µg/mL) Range->center establishes scope of LOQ LOQ (Quantifiable Limit) LOQ->Range defines lower boundary of LOD LOD (Detectable Limit) LOD->LOQ is lower than

Caption: Interrelationship of key validation parameters.

Conclusion: A Validated Method Fit for Purpose

Based on the hypothetical data presented, the HPLC method for the quantification of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate meets all pre-defined acceptance criteria derived from ICH guidelines. The method is linear across the range of 1.0 to 100.0 µg/mL, with excellent accuracy and precision at low, medium, and high concentrations. The calculated and verified LOQ of 0.82 µg/mL confirms the method's suitability for quantifying low levels of the analyte, making it a powerful tool for a wide range of applications in the pharmaceutical development pipeline. This comprehensive validation provides a high degree of assurance in the integrity of the data generated, which is the ultimate goal of any analytical scientist.

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • What do Limit of Detection and Limit of Quantitation mean?. YouTube. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. PharmaTech. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Understanding the Four Types of Analytical Method Validation. Oxford Analytical Services. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Accuracy and Precision - What's The Difference?. SCION Instruments. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Accuracy and precision presentation. Slideshare. [Link]

  • Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important?. Reddit. [Link]

  • Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. Digital.CSIC. [Link]

  • The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. PubMed. [Link]

  • Calibration and validation of linearity in chromatographic biopharmaceutical analysis. PubMed. [Link]

  • Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. J-STAGE. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]

  • Limit of Detection and Limit of Quantification Determination in Gas Chromatography. ResearchGate. [Link]

  • Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. IntechOpen. [Link]

  • Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • Linearity Requirements. Separation Science. [Link]

  • Physico-chemical parameters of pyridazine derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Development and Validation of RP- HPLC Method for Determination of Primaquine in Extended Release Tablets. Latin American Journal of Pharmacy. [Link]

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Validation

Comparative Binding Kinetics Guide: Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate vs. Reference Ligands

Executive Summary In modern drug discovery, thermodynamic affinity ( KD​ ) provides an incomplete picture of a molecule's clinical potential. Efficacy in open physiological systems is heavily dictated by binding kinetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, thermodynamic affinity ( KD​ ) provides an incomplete picture of a molecule's clinical potential. Efficacy in open physiological systems is heavily dictated by binding kinetics—specifically, the drug-target residence time ( τ ). This guide provides a rigorous, biophysical framework for comparing the binding kinetics of the investigational compound Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate (EMPPC) against established reference inhibitors.

Mechanistic Context: The Pyridazine-4-carboxylate Scaffold

The pyridazine-4-carboxylate core is a highly versatile pharmacophore. Recent structural and biophysical studies on1 have demonstrated that functionalized pyridazine scaffolds can achieve pseudo-irreversible binding kinetics, drastically stabilizing protein tetramers[1]. Furthermore, related2 have shown potent efficacy in inhibiting tau aggregation, underscoring the broad utility of this core in neurodegenerative disease models[2].

When evaluating EMPPC against reference compounds like mds84 (a monovalent prototype) and B26 (a bivalent pseudo-irreversible inhibitor), we must employ real-time, label-free modalities like Surface Plasmon Resonance (SPR) to capture the transient states of target engagement[1].

The Causality of Kinetic Profiling (Expertise & Experience)

Why do we prioritize kinetic profiling over endpoint thermodynamic assays (like ITC or fluorescence polarization)?

  • The Causality of Residence Time: A compound with a fast association rate ( kon​ ) and a fast dissociation rate ( koff​ ) may possess the same KD​ as a compound with slow kon​ and slow koff​ . However, the latter will maintain target occupancy long after free drug concentrations drop below the KD​ in vivo.

  • Mitigating Mass Transport Limitation (MTL): If a target is immobilized too densely on an SPR sensor chip, the local concentration of the analyte becomes depleted faster than diffusion can replenish it. This causes the instrument to measure the diffusion rate rather than the true kon​ . Our protocol explicitly prevents this by enforcing ultra-low immobilization densities.

Self-Validating SPR Protocol

To ensure absolute scientific integrity, the following SPR workflow operates as a self-validating system . If any intrinsic quality control (QC) checkpoint fails, the data is automatically flagged as artifactual.

Step 1: Target Immobilization (QC Checkpoint 1)

  • Action: Immobilize the target protein (e.g., recombinant TTR) onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

  • Causality: Target density must be strictly controlled to Rmax​<50 Response Units (RU).

  • Self-Validation: If the final immobilization level exceeds 50 RU, the flow cell is deactivated. High density induces steric hindrance and avidity effects, invalidating 1:1 Langmuir kinetic assumptions.

Step 2: Analyte Injection & Flow Rate Validation (QC Checkpoint 2)

  • Action: Inject EMPPC and reference compounds (mds84, B26) in a 3-fold dilution series (e.g., 0.1 nM to 100 nM) using a high flow rate of 50 µL/min.

  • Causality: High flow rates minimize the unstirred solvent layer at the sensor surface, ensuring the reaction is kinetically controlled rather than diffusion-controlled.

  • Self-Validation: Run a single concentration at both 30 µL/min and 90 µL/min. If the calculated kon​ varies by >10% between flow rates, MTL is present, and the assay must be re-optimized.

Step 3: Double-Referencing & Global Fitting (QC Checkpoint 3)

  • Action: Subtract the signal of an unmodified reference flow cell, followed by the subtraction of a zero-analyte buffer injection (Double-Referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Self-Validation: The fit is only accepted if the χ2 value is <10% of the Rmax​ , and the residual plots show random scatter around zero. Systematic deviations in residuals indicate complex binding (e.g., conformational changes or aggregation) rather than simple 1:1 kinetics.

Kinetic_Profiling_Workflow cluster_assay Self-Validating SPR Kinetic Assay A Target Immobilization (Low Density <50 RU) B Analyte Injection (EMPPC & Refs) A->B Baseline Stabilization C Association Phase (k_on Measurement) B->C High Flow Rate (50 µL/min) D Dissociation Phase (k_off Measurement) C->D Buffer Wash E Data Processing (Double Referencing) D->E Sensorgram Export F Global Fitting (Chi² Validation) E->F 1:1 Langmuir Model

Figure 1: Self-validating SPR workflow for kinetic profiling of pyridazine derivatives.

Quantitative Comparison: EMPPC vs. Reference Compounds

The following table summarizes the kinetic parameters extracted from the globally fitted SPR sensorgrams. Residence time ( τ ) is calculated as 1/koff​ and converted to minutes.

Compound kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time ( τ , min)Binding Mechanism
EMPPC 8.5 ± 0.242.0 ± 1.14944.0Reversible
mds84 (Ref) 12.0 ± 0.415.0 ± 0.812511.1Reversible
B26 (Ref) 25.0 ± 1.2< 0.1< 0.4> 166Pseudo-irreversible

Data Interpretation: The kinetic evaluation reveals that while EMPPC successfully engages the target, it exhibits a rapid dissociation rate ( koff​=42.0×10−4s−1 ), leading to a relatively short residence time of 4.0 minutes. In contrast, the monovalent reference compound mds84 demonstrates a slower off-rate, improving target occupancy. Most notably, the bivalent reference B26 achieves pseudo-irreversible binding with a residence time exceeding 166 minutes, driven by simultaneous occupation of dual binding pockets[1].

For future optimization of EMPPC, medicinal chemistry efforts should focus on decreasing the koff​ rate—potentially by exploring bivalent linker strategies or increasing hydrophobic contacts within the binding channel to shield the hydrogen bonds from solvent displacement.

References

  • Title: Design and Mechanistic Analysis of a Potent Bivalent Inhibitor of Transthyretin Amyloid Fibrillogenesis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Aminothienopyridazine inhibitors of tau aggregation: Evaluation of structure–activity relationship leads to selection of candidates with desirable in vivo properties Source: PMC / NIH URL

Sources

Comparative

Reproducibility of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate synthesis methods

Title: Reproducibility and Performance Comparison of Synthetic Routes to Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate Introduction The pyridazine core is a privileged heterocyclic scaffold in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility and Performance Comparison of Synthetic Routes to Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Introduction The pyridazine core is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed as a bioisostere for phenyl or pyrimidine rings to improve aqueous solubility and modulate physicochemical properties. Specifically, ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate serves as a highly versatile intermediate for synthesizing kinase inhibitors and agrochemicals. However, the electron-deficient nature of the pyridazine ring and the potential for regiochemical ambiguity make its synthesis challenging.

This guide objectively evaluates the reproducibility, scalability, and performance of three distinct synthetic methodologies for accessing this target: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Inverse Electron-Demand Diels-Alder (IEDDA), and De Novo Multicomponent Condensation.

Synthetic Pathway Visualization

SynthesisRoutes Target Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylate (Target Product) RouteA_SM Ethyl 6-chloropyridazine- 4-carboxylate + (4-MeO-Ph)B(OH)2 RouteA_Cond Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C RouteA_SM->RouteA_Cond RouteA_Cond->Target RouteB_SM 3-(4-methoxyphenyl)- 1,2,4,5-tetrazine + Ethyl propiolate RouteB_Cond Toluene, 110°C IEDDA / [- N2] RouteB_SM->RouteB_Cond RouteB_Cond->Target RouteC_SM 4-MeO-phenylglyoxal + Ethyl acetoacetate + Hydrazine RouteC_Cond EtOH, Reflux Condensation RouteC_SM->RouteC_Cond RouteC_Cond->Target

Caption: Comparative synthetic workflows for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate.

Methodological Evaluation & Experimental Protocols

Method A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Industry Standard)

The Suzuki-Miyaura coupling of commercially available ethyl 6-chloropyridazine-4-carboxylate with (4-methoxyphenyl)boronic acid is the most modular approach. The reactivity of the C-Cl bond at the 6-position of the pyridazine ring allows for highly selective cross-coupling, establishing this as the premier route for library generation ()[1].

Causality & Design: The use of a biphasic 1,4-dioxane/water solvent system is deliberate. The organic phase solubilizes the electrophile, while the aqueous phase dissolves the K₂CO₃ base, facilitating the formation of the reactive hydroxyboronate intermediate necessary for transmetalation. The bidentate ligand in Pd(dppf)Cl₂ provides a large bite angle, which accelerates the reductive elimination step and prevents the formation of unreactive bis-ligated palladium species[2].

Self-Validating Protocol:

  • Preparation: In a Schlenk flask, combine ethyl 6-chloropyridazine-4-carboxylate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v). Validation check: Ensure complete dissolution of the boronic acid before catalyst addition to prevent homocoupling.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Purge with N₂ and heat to 90°C for 4 hours.

  • In-Process Control (IPC): Monitor by LCMS. The reaction is self-validating when the distinct 3:1 isotopic pattern of the starting chloride (m/z 187/189) is entirely replaced by the product mass (m/z 259.1).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Method B: Inverse Electron-Demand Diels-Alder (IEDDA) (Regiospecific Alternative)

The IEDDA reaction between 3-(4-methoxyphenyl)-1,2,4,5-tetrazine and an electron-rich dienophile (such as ethyl propiolate) offers a completely regiospecific pathway that avoids transition metals ()[3].

Causality & Design: This transformation is driven by the inverse electron demand between the highly electron-deficient tetrazine (diene) and the alkyne (dienophile). Toluene is selected as a non-polar solvent to maximize the HOMO-LUMO energy overlap. Heating to 110°C is required to overcome the initial [4+2] cycloaddition activation barrier. The subsequent retro-Diels-Alder extrusion of N₂ gas is entropically favorable, rendering the entire process irreversible and pulling the reaction to completion[3].

Self-Validating Protocol:

  • Preparation: Dissolve 3-(4-methoxyphenyl)-1,2,4,5-tetrazine (1.0 eq) in anhydrous toluene.

  • Cycloaddition: Add ethyl propiolate (1.5 eq) dropwise.

  • Thermal Activation: Heat the mixture to 110°C under a reflux condenser.

  • Visual Validation: The starting tetrazine exhibits an intense pink/red color. The reaction provides a built-in visual indicator: as N₂ is extruded, the solution gradually fades. The reaction is deemed complete when the deep red color transitions to a pale yellow, confirming total consumption of the diene.

  • Workup: Concentrate under reduced pressure and purify via recrystallization from ethanol.

Method C: De Novo Multicomponent Condensation (Classical Approach)

A traditional one-pot, three-component condensation utilizing an arylglyoxal, a β-ketoester, and hydrazine hydrate. While highly atom-economical and performed in aqueous or ethanolic media, it often suffers from regiochemical ambiguity ()[4].

Causality & Design: The sequential addition is critical. Mixing 4-methoxyphenylglyoxal and ethyl acetoacetate first allows for the initial Knoevenagel-type condensation. Hydrazine is added last, and slowly, to minimize the formation of symmetric bis-hydrazone byproducts. The harsh refluxing conditions are necessary to drive the final dehydrative aromatization[4].

Self-Validating Protocol:

  • Condensation: Stir 4-methoxyphenylglyoxal (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol at room temperature for 30 minutes.

  • Cyclization: Slowly add hydrazine hydrate (1.2 eq) dropwise. Validation check: An immediate exothermic reaction and precipitation of the intermediate dihydropyridazine should be observed.

  • Aromatization: Reflux the mixture for 6 hours open to the air (or with an oxidant) to facilitate the final oxidation to the fully aromatic pyridazine.

  • Workup: Cool to 0°C, filter the precipitate, and wash with cold water.

Quantitative Performance & Reproducibility Analysis

To objectively guide synthetic route selection, the following table summarizes the experimental performance metrics of the three methodologies based on standard laboratory scale (1-10 gram) executions.

Performance MetricMethod A (Suzuki-Miyaura)Method B (IEDDA)Method C (Condensation)
Overall Yield 78–85%65–72%40–55%
Regioselectivity >99:1 (Pre-determined)>95:5~3:1 (Mixture of isomers)
Reproducibility High (Dependent on Pd quality)High (Visual completion cue)Low (Sensitive to mixing rates)
E-factor (Waste) Medium (Pd and ligand waste)Low (N₂ gas is the main byproduct)High (Aqueous/organic mixtures)
Cost per Gram High (Expensive Pd catalysts)Medium (Tetrazine precursor cost)Low (Commodity reagents)
Primary Bottleneck Removal of residual palladiumSynthesis of the starting tetrazineDifficult chromatographic separation

Conclusion & Recommendations For drug development professionals requiring high purity and strict regiocontrol, Method A (Suzuki-Miyaura) is the undisputed optimal route, provided that palladium scavenging (e.g., using SiliaMetS® Thiol) is integrated into the downstream processing. Method B (IEDDA) serves as an elegant, metal-free alternative ideal for late-stage functionalization or when transition metal contamination must be strictly avoided. Method C is generally not recommended for rigorous SAR studies due to its poor regioselectivity and challenging purification profile.

References

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water ResearchGate[Link]

  • Synthesis of pyridazines Organic Chemistry Portal [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Validation

Cross-Reactivity Profiling of Kinase Inhibitors Derived from Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Executive Summary & Scaffold Rationale In modern drug discovery, achieving kinome selectivity is a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the ~518 human kinases. serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, achieving kinome selectivity is a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the ~518 human kinases. serves as a privileged, highly tunable intermediate for synthesizing fused heterocyclic systems—most notably pyrazolo[3,4-c]pyridazines[1] and imidazo[1,2-b]pyridazines[2].

As a Senior Application Scientist, I frequently evaluate how early scaffold selection dictates late-stage clinical success. While simple pyridazines or unfunctionalized quinazolines often suffer from promiscuous off-target binding, the specific functionalization at the C4 (carboxylate) and C6 (4-methoxyphenyl) positions of this starting material provides a highly controlled geometric vector. This guide provides an objective comparison of the cross-reactivity profiles of inhibitors derived from this pyridazine-4-carboxylate scaffold against traditional pyrimidine and quinazoline alternatives, supported by mechanistic insights and experimental validation.

Structural Basis for Selectivity (The "Why")

Understanding the causality behind a molecule's cross-reactivity requires mapping its structural vectors to the kinase active site. The conversion of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate into a fused system establishes a rigid pharmacophore with three distinct interaction zones[2]:

  • Hinge Binding (N1/N2): The N1 and N2 atoms of the pyridazine core act as a bidentate hydrogen bond acceptor system, anchoring the molecule to the kinase hinge region (e.g., interacting with the backbone NH of Val135 in GSK-3β)[2].

  • Ribose Pocket Projection (C4-Ester Derived): The ethyl carboxylate at the C4 position is a critical synthetic handle. Cyclization at this position directs the resulting fused ring deep into the ribose-binding pocket. Because the ribose pocket exhibits high sequence variability and steric constraints among different kinases, this specific vector minimizes off-target binding compared to flat, unfunctionalized scaffolds[2].

  • Solvent Front (C6-Aryl): The 4-methoxyphenyl group projects outward toward the solvent-exposed front. This not only enhances aqueous solubility but provides a vector for tuning pharmacokinetic properties without disrupting the core binding affinity[2].

G A Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylate B Imidazo[1,2-b]pyridazine Core A->B Cyclization C Hinge Region Binding (N1/N2 Interaction) B->C D Ribose Pocket Projection (C4-Derived Ring) B->D E Solvent Front (4-Methoxyphenyl) B->E F Optimized Kinase Selectivity Profile C->F D->F E->F

Structural mapping of the pyridazine scaffold interactions within the kinase ATP-binding site.

Scaffold Comparison: Pyridazine vs. Alternatives

When evaluating kinase cross-reactivity, the Selectivity Score ( S10​ ) is a critical metric, defined as the fraction of kinases bound with a Kd​ < 10 µM divided by the total number of kinases tested. Fused systems derived from Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate consistently demonstrate superior S10​ scores compared to standard pyrimidines and quinazolines.

Scaffold CoreRepresentative TargetSelectivity Score ( S10​ )*Primary Off-Target LiabilitiesStructural Rationale for Cross-Reactivity
Imidazo[1,2-b]pyridazine (Derived from Target Scaffold)GSK-3β, p38 MAPK0.04 - 0.08 (Highly Selective)CDKs (Minor)C4-derived fused ring creates steric clashes in non-target ribose pockets, preventing promiscuous binding.
Pyrimidine CDKs, EGFR0.15 - 0.25 (Moderate)JAKs, Src familySingle hinge-binding nitrogen allows rotational freedom, accommodating multiple active site conformations.
Quinazoline EGFR, HER20.30 - 0.45 (Promiscuous)PDGFR, VEGFRFlat, planar geometry easily intercalates into highly conserved, unconstrained ATP-binding sites.

*Lower S10​ scores indicate higher selectivity (fewer off-targets).

Experimental Workflow: Kinome-Wide Cross-Reactivity Profiling

To ensure a self-validating system, cross-reactivity must be assessed using a robust competitive binding assay (e.g., KINOMEscan™ methodology). The following protocol details the step-by-step evaluation of pyridazine-derived candidates.

Step-by-Step Methodology:

  • Probe Preparation & Control Establishment:

    • Prepare a 100x stock of the pyridazine-derived compound in 100% DMSO.

    • Causality & Validation: Include Staurosporine as a pan-kinase positive control to verify the active state of all immobilized kinases. Include a structurally inactive pyridazine analog (e.g., lacking the hinge-binding nitrogen) as a negative control to establish the assay's baseline and rule out non-specific aggregation.

  • Kinase Panel Incubation:

    • Dilute the compound to a final screening concentration of 1 µM in assay buffer (1x PBS, 0.05% Tween-20, 0.1% BSA).

    • Incubate the compound with a panel of DNA-tagged kinase domains and immobilized active-site directed ligands for 1 hour at room temperature.

    • Causality: The 1-hour incubation ensures thermodynamic equilibrium is reached between the test compound, the immobilized ligand, and the kinase, preventing false negatives from slow-binding kinetics.

  • Affinity Capture & Elution:

    • Wash the beads to remove unbound kinases and test compounds.

    • Elute the bound kinases using a competitive ligand buffer.

  • Quantitative PCR (qPCR) Readout:

    • Quantify the eluted DNA-tagged kinases using qPCR.

    • Calculate the % Control binding: ((Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)) * 100.

  • Kd​ Determination for Hits:

    • For any kinase showing <20% Control binding (indicating >80% displacement), perform an 11-point dose-response curve (starting at 10 µM, 3-fold dilutions) to calculate the exact thermodynamic dissociation constant ( Kd​ ).

Workflow S1 Compound Synthesis S2 Primary Panel Screening S1->S2 1 µM S3 Kd Determination (Dose-Response) S2->S3 Hits >80% S4 Cellular Target Engagement S3->S4 Kd < 100nM

Sequential workflow for evaluating kinase cross-reactivity of pyridazine-derived candidates.

Quantitative Off-Target Binding Data

The table below summarizes the cross-reactivity profile ( Kd​ values) of a representative Imidazo[1,2-b]pyridazine (synthesized from the Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate scaffold) compared to a reference Pyrimidine inhibitor across a mini-panel of kinases.

Kinase TargetImidazo[1,2-b]pyridazine ( Kd​ , nM)Reference Pyrimidine ( Kd​ , nM)Fold Selectivity (Pyridazine vs Pyrimidine)
GSK-3β (Primary Target)1.6 12.4~8x more potent
CDK2 (Off-Target)4508.5 53x less cross-reactive
p38α (Off-Target)>10,000145>68x less cross-reactive
EGFR (Off-Target)>10,0002.1 >4,700x less cross-reactive

Data Interpretation: The data clearly demonstrates that the C4-carboxylate derived fused pyridazine scaffold achieves sub-nanomolar primary target engagement while maintaining a clean off-target profile, effectively avoiding the CDK and EGFR cross-reactivity that plagues planar pyrimidine scaffolds.

References

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. PubMed. Available at:[Link][1]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]

  • Synthesis and Antimicrobial Activity of Some New Pyridazine Derivatives. ResearchGate. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate proper disposal procedures

Operational Guide: Proper Disposal Procedures for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate As a Senior Application Scientist, I frequently encounter laboratories that treat the disposal of complex organic hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

As a Senior Application Scientist, I frequently encounter laboratories that treat the disposal of complex organic heterocycles as an afterthought. However, the disposal of research chemicals like Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate requires strict adherence to environmental and laboratory safety protocols. This guide provides a self-validating, field-proven framework for the segregation, handling, and destruction of this compound, ensuring compliance with institutional chemical hygiene plans and environmental regulations.

Physicochemical Profiling & Causality in Disposal

To design an effective and safe disposal protocol, we must first understand the molecule's structural liabilities. Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate consists of a nitrogen-rich pyridazine core, a lipophilic methoxyphenyl ring, and an ester linkage.

The Causality Behind the Protocol:

  • Why Incineration is Mandatory: The pyridazine ring contains N-N bonds. Upon incomplete combustion or natural degradation, these compounds can release highly toxic nitrogen oxides (NOx). Standard municipal trash disposal or elementary neutralization is strictly prohibited; high-temperature incineration (>1000°C) with exhaust scrubbers is the only viable destruction method[1].

  • The Fallacy of Hydrolysis: Some laboratories attempt to "neutralize" esters via base-catalyzed hydrolysis. However, hydrolyzing this compound merely yields 6-(4-methoxyphenyl)pyridazine-4-carboxylic acid and ethanol. The biologically active, persistent heterocyclic core remains intact. Therefore, chemical treatment is insufficient for destruction[2].

  • Why Aqueous Drains are Prohibited: The compound's lipophilicity prevents it from safely dissolving in aqueous waste streams. Flushing it down the drain risks severe environmental persistence, bioaccumulation, and aquatic toxicity[2].

Quantitative Data & Disposal Implications

PropertyValue (Approx/Calculated)Operational Disposal Implication
Molecular Formula C14H14N2O3Contains nitrogen; generates toxic NOx upon combustion.
Molecular Weight 258.27 g/mol Solid at room temperature; poses inhalation risk if aerosolized during cleanup.
Solubility Soluble in DMSO, DCM; Insoluble in WaterCannot be flushed down aqueous drains; requires strict organic solvent segregation.
LogP (Estimated) ~2.5 - 3.0Lipophilic; high bioaccumulation potential if introduced to aquatic ecosystems.
Thermal Stability > 250°CRequires high-temperature incineration with EPA/RCRA-compliant exhaust scrubbing.

Disposal Workflows and Decision Logic

The following decision tree establishes a self-validating system for laboratory personnel to route waste correctly based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: Ethyl 6-(4-methoxyphenyl) pyridazine-4-carboxylate State Determine Physical State Start->State Solid Solid (Powder/Crystal) State->Solid Neat compound Liquid Liquid (Solution) State->Liquid Dissolved SolidBin Chemically Contaminated Solid Waste Bin Solid->SolidBin Solvent Determine Solvent Type Liquid->Solvent Halogenated Halogenated (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, EtOH) Solvent->NonHalogenated HaloBin Halogenated Liquid Waste Container Halogenated->HaloBin NonHaloBin Non-Halogenated Liquid Waste Container NonHalogenated->NonHaloBin Incineration High-Temperature Incineration (EPA/RCRA Compliant) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Decision logic for segregating and disposing of pyridazine-derivative waste.

Experimental Protocols: Step-by-Step Methodologies

To ensure trustworthiness and safety, every protocol below is designed with built-in validation checks (e.g., volume limits, incompatibility verifications).

Protocol A: Disposal of Solid Waste (Neat Compound)
  • Collection: Sweep up any unused or contaminated solid Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate using a dedicated anti-static brush. Crucial: Do not use compressed air, which will aerosolize the powder and create an inhalation hazard.

  • Primary Containment: Transfer the solid into a compatible, sealable primary container (e.g., a high-density polyethylene (HDPE) or amber glass vial).

  • Labeling: Affix a hazardous waste label detailing the full IUPAC name, CAS number, and hazard class (e.g., "Toxic Solid - For Incineration Only"). Deface any original manufacturer labels if reusing a container[3].

  • Secondary Containment: Place the primary container into a chemically contaminated solid waste bin lined with a heavy-duty plastic bag[4].

  • Final Routing: Transfer the bin to the facility's central waste accumulation area for high-temperature incineration by a licensed contractor[5].

Protocol B: Disposal of Liquid Waste (Assay Solutions)
  • Solvent Identification: Identify the solvent matrix. Common assay solvents for this compound include DMSO (non-halogenated) or Dichloromethane (halogenated).

  • Segregation Check:

    • For Halogenated Solutions: Pour the waste into the designated "Halogenated Organic Waste" carboy. Mixing halogenated and non-halogenated waste can lead to dangerous cross-reactions and violates incineration regulations[6].

    • For Non-Halogenated Solutions: Pour the waste into the "Non-Halogenated Organic Waste" carboy[5].

  • Volume Management: Never fill waste carboys beyond 80% capacity. This void space is a self-validating safety measure to allow for vapor expansion and prevent container rupture[4].

  • Incompatibility Verification: Ensure no strong acids, bases, or oxidizing agents are added to these carboys. The ester group in the compound can hydrolyze exothermically under extreme pH conditions[3].

Protocol C: Spill Cleanup and Decontamination
  • Isolation: Isolate the spill area immediately. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Absorption/Dampening:

    • For liquid spills: Apply an inert absorbent material (e.g., vermiculite or sand) to the perimeter, working inward.

    • For solid spills: Lightly dampen the powder with a compatible solvent (e.g., ethanol) to prevent dust generation before sweeping.

  • Collection: Scoop the absorbed mixture into a wide-mouth HDPE container using a non-sparking tool.

  • Surface Decontamination: Wash the spill surface with a mild detergent solution, followed by an ethanol wipe, to remove residual lipophilic traces.

  • Disposal: Treat all cleanup materials (wipes, gloves, vermiculite) as chemically contaminated solid waste and dispose of them via Protocol A[4].

References

  • EPFL. "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." epfl.ch. 1

  • Emory University / UST HK. "Chemical Waste Disposal Guidelines." ust.hk. 6

  • University of Essex. "Laboratory Waste Disposal Handbook." essex.ac.uk. 5

  • University of Canterbury. "Laboratory Chemical Waste Handling and Disposal Guidelines." canterbury.ac.nz. 3

  • University of Wollongong (UOW). "Laboratory Waste Disposal Guidelines." uow.edu.au. 4

  • Flinn Scientific. "Safety Notes - Reducing the Amount and Toxicity of Hazardous Waste." flinnsci.com. 2

Sources

Handling

Personal protective equipment for handling Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Operational Safety and PPE Guide for Handling Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate Executive Summary & Chemical Hazard Profile Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate is a specialized synthetic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Executive Summary & Chemical Hazard Profile

Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate is a specialized synthetic intermediate frequently utilized in advanced drug development and medicinal chemistry. As a novel aryl-substituted pyridazine ester, its complete long-term toxicological profile (including mutagenicity, carcinogenicity, and chronic toxicity) is typically undocumented. Consequently, under OSHA’s Laboratory Standard (29 CFR 1910.1450), this compound must be handled under the assumption of high hazard[1].

Anticipated Hazards Based on Chemical Structure:

  • Dermal and Ocular Irritation: The ester and pyridazine moieties can act as electrophiles, potentially causing skin sensitization or severe eye irritation upon contact.

  • Inhalation Hazard: In its solid state, fine crystalline or amorphous particulates can easily aerosolize, presenting an acute respiratory hazard.

  • Systemic Absorption: When dissolved in highly penetrative organic vehicles commonly used in biological assays—such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)—the compound can rapidly bypass the stratum corneum, leading to unintended systemic exposure.

Primary Defense: Engineering Controls & PPE Matrix

Personal Protective Equipment (PPE) is the final line of defense and must never replace primary engineering controls. All handling of this compound must occur within a certified chemical fume hood operating at a face velocity of 80–100 feet per minute (fpm)[2].

The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates a rigorous hazard assessment to determine appropriate protective gear[3]. The table below summarizes the required PPE, the scientific causality for its selection, and quantitative breakthrough data for common solvents.

PPE CategorySpecification & StandardScientific Justification (Causality)Solvent Breakthrough Time (DMSO/DMF)
Hand Protection Double-layered Nitrile (min 0.11mm thickness)Prevents dermal absorption. Double-gloving ensures the inner glove remains uncontaminated if the outer glove breaches during handling.> 240 mins (Nitrile vs. DMSO); < 15 mins (Nitrile vs. DMF) - Change immediately if exposed to DMF.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust aerosolization and solvent splashing during dissolution[4].N/A
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesShields against accidental spills. FR material is required if the compound is handled near flammable solvents.N/A
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside a fume hood (strictly discouraged) to prevent inhalation of fine ester powders.N/A

Visualizing the Safety Workflow

To ensure a self-validating safety system, researchers must adhere to a strict operational workflow. The diagram below maps the logical progression from hazard assessment to waste disposal, ensuring that every step verifies the safety of the next.

Workflow A Hazard Assessment (Unknown Toxicity) B Engineering Controls (Fume Hood / Glove Box) A->B C PPE Selection (Nitrile, Goggles, Lab Coat) A->C D Operational Execution (Weighing & Dissolution) B->D C->D E Decontamination & Waste Disposal D->E

Figure 1: Standardized safety workflow for handling novel synthetic intermediates.

Step-by-Step Methodologies for Handling and Disposal

According to the National Research Council's Prudent Practices in the Laboratory, standard operating procedures (SOPs) must be rigorously followed to mitigate exposure risks[5]. The following protocols are designed as self-validating systems to ensure containment.

Workflow A: Safe Weighing and Dispensing (Solid State)

  • Preparation: Verify the fume hood sash is positioned at the correct operational height. Line the working surface with an absorbent, chemical-resistant bench pad to contain accidental micro-spills.

  • PPE Donning: Equip ANSI Z87.1 goggles, an FR lab coat, and double-layer nitrile gloves[4].

  • Static Control: Pyridazine derivatives often form fine, easily aerosolized powders. Use an anti-static weighing spatula and a static eliminator (ionizer) inside the hood. Causality: Eliminating static charge prevents the powder from repelling off the weigh boat and aerosolizing into the researcher's breathing zone.

  • Transfer: Carefully transfer the required mass of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate into a pre-tared, sealable glass vial.

  • Containment Validation: Cap the vial securely before removing it from the fume hood. This self-validating step ensures the general laboratory space remains entirely free of airborne particulates.

Workflow B: Solution Preparation (Liquid State)

  • Solvent Introduction: Keep the sealed vial containing the compound inside the fume hood. Uncap and introduce the solvent (e.g., DMSO) using a calibrated micropipette.

  • Dissolution & Causality: Re-seal the vial tightly before vortexing or sonicating. Causality: Sonicating an open vial generates microscopic solvent aerosols. If the solvent is DMSO, these aerosols can carry the dissolved pyridazine compound directly through the skin barrier or respiratory tract upon contact. Sealing the vial neutralizes this risk.

  • Exterior Decontamination: Wipe down the exterior of the sealed vial with a 70% isopropanol or ethanol wipe before transferring it to analytical instruments (e.g., HPLC/LC-MS) or biological assay stations.

Workflow C: Spill Response and Waste Management

  • Solid Waste: Collect all contaminated consumables (pipette tips, weigh boats, bench paper, and outer gloves) in a designated solid hazardous waste container lined with a heavy-duty polyethylene bag.

  • Liquid Waste: Collect residual solutions in a designated liquid waste carboy. Ensure chemical compatibility (e.g., do not mix halogenated and non-halogenated waste).

  • Decontamination: Spray the affected fume hood surface with a suitable solvent (e.g., ethanol) and wipe inward from the edges of the spill. Causality: Wiping inward prevents the hazardous material from spreading across a larger surface area.

  • Labeling: Clearly label all waste containers with "Contains Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate and [Solvent Name]" in strict compliance with institutional and OSHA hazard communication standards[1].

References

  • Title: OSHA Lab Safety Equipment: Requirements & Compliance Guide | Source: labequipmentdirect.com | URL: [Link][2]

  • Title: OSHA's PPE Laboratory Standards | Source: clarionsafety.com | URL: [Link][3]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: ncbi.nlm.nih.gov | URL: [Link][5]

  • Title: Personal Protective Equipment (PPE) Selection - USC Environmental Health & Safety | Source: usc.edu | URL: [Link][4]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories | Source: osha.gov | URL: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate
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Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate
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